2,3-Dichloroisobutyric acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c1-4(6,2-5)3(7)8/h2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGIIZXVSULULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10411-52-6 | |
| Record name | Propionic acid, 2,3-dichloro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010411526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DICHLOROISOBUTYRIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85847 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dichloroisobutyric Acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2,3-Dichloroisobutyric acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloroisobutyric Acid
Introduction
This compound, also known as 2,3-dichloro-2-methylpropanoic acid, is a halogenated carboxylic acid. Its chemical structure, featuring a carboxylic acid functional group and chlorine atoms on the isobutyl backbone, makes it a subject of interest for researchers in organic synthesis and drug development. This document provides a comprehensive overview of its chemical and physical properties, spectral data, and general experimental protocols.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₄H₆Cl₂O₂ | [1] |
| Molecular Weight | 156.99 g/mol | [2] |
| CAS Number | 10411-52-6 | [3] |
| Appearance | Liquid | [3] |
| IUPAC Name | 2,3-dichloro-2-methylpropanoic acid | |
| Synonyms | 2,3-Dichloroisobutyrate, α,β-Dichloroisobutyric acid | [3] |
| InChI | InChI=1S/C4H6Cl2O2/c1-4(6,2-5)3(7)8/h2H2,1H3,(H,7,8) | [3][4] |
| InChIKey | LRGIIZXVSULULZ-UHFFFAOYSA-N | [3][4] |
| SMILES | C(O)(=O)C(Cl)(C)CCl | [4] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While detailed spectra are not provided here, the availability of various spectral data has been reported.[2][4]
| Spectroscopy Type | Expected Characteristics |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the methyl protons and the methylene protons. The carboxylic acid proton typically appears as a broad singlet in the downfield region (10-12 ppm).[5] The chemical shifts of the aliphatic protons would be influenced by the adjacent chlorine atoms. |
| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the carboxylic carbon, the quaternary carbon bonded to a chlorine, the methylene carbon, and the methyl carbon.[2][4] The nitrile carbon absorbs in the 115–120 ppm region which not as far downfield as a typical carbonyl carbon (180-220 ppm).[5] |
| IR Spectroscopy | The infrared spectrum is characterized by a very broad O-H stretching absorption from the carboxylic acid dimer (2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretching absorption around 1710 cm⁻¹.[5] |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of two chlorine atoms. Fragmentation patterns would likely involve the loss of COOH, Cl, and HCl.[2][4] |
Chemical Reactivity and Potential Signaling Pathways
The reactivity of this compound is governed by its carboxylic acid group and the two chlorine substituents. Like typical carboxylic acids, it can undergo reactions to form esters, amides, acid chlorides, and anhydrides.[6] The presence of chlorine atoms on the aliphatic chain can influence the acidity of the carboxylic proton and provide sites for nucleophilic substitution or elimination reactions, depending on the reaction conditions.
Currently, there is no specific information available in the cited literature regarding the interaction of this compound with biological signaling pathways. Research in this area would be necessary to determine its potential pharmacological effects.
References
- 1. This compound | C4H6Cl2O2 | CID 25246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyric acid, 2,3-dichloro- | C4H6Cl2O2 | CID 534513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound(10411-52-6) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isobutyric acid - Wikipedia [en.wikipedia.org]
Technical Guide: Physicochemical Characterization of 2,3-Dichloroisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,3-Dichloroisobutyric acid. It also details standardized experimental protocols for the determination of key physicochemical parameters, ensuring reproducibility and accuracy in a laboratory setting.
Core Physical Properties
While specific experimental data for this compound is limited in publicly available literature, its basic molecular properties have been established. The following table summarizes the available data for this compound and, for comparative purposes, includes data for the related compound isobutyric acid.
| Property | This compound | Isobutyric Acid (for comparison) |
| Molecular Formula | C4H6Cl2O2[1][2] | C4H8O2[3] |
| Molecular Weight | 156.99 g/mol [4][5] | 88.11 g/mol [3] |
| Physical Form | Liquid[2] | Colorless liquid[3][6] |
| Melting Point | Data not available | -47 °C[3] |
| Boiling Point | Data not available | 155 °C[3] |
| Density | Data not available | 0.9697 g/cm³ (at 0 °C)[3] |
| Water Solubility | Data not available | Soluble[3] |
| pKa | Data not available | 4.86[3] |
| XLogP3 (Octanol-Water Partition Coefficient) | 1.2[7] | 0.94 |
Experimental Protocols for Physicochemical Characterization
The following section details the standard methodologies for determining the primary physical properties of a chemical compound like this compound.
Determination of Melting Point
The melting point is a critical indicator of purity. For crystalline solids, a sharp melting point is indicative of high purity, whereas a broad melting range often suggests the presence of impurities.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the solid sample is finely crushed and packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a digital melting point apparatus.[1][8][9]
-
Heating: The sample is heated slowly and steadily.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.[10][11]
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. An inverted capillary tube, sealed at the top, is placed inside the test tube.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube.[12][13]
-
Heating and Observation: As the liquid is heated, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the bottom of the capillary. The heat is then removed.
-
Boiling Point Determination: The temperature at which the liquid begins to be drawn into the capillary tube upon cooling is recorded as the boiling point.[14]
Determination of Density
Density is the mass per unit volume of a substance.
Methodology: Pycnometer Method
-
Initial Measurement: A pycnometer (a flask with a specific, known volume) is weighed empty.
-
Sample Measurement: The pycnometer is filled with the liquid sample, and any excess is removed. The filled pycnometer is then weighed.
-
Calculation: The mass of the liquid is determined by subtracting the empty weight from the filled weight. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Aqueous Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of the compound is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Analysis: The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2][15]
Determination of pKa
The pKa is a measure of the acidity of a compound.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of the acidic compound is dissolved in water or a suitable co-solvent.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).[16]
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a chemical compound.
References
- 1. scribd.com [scribd.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Isobutyric acid - Wikipedia [en.wikipedia.org]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. lifescienceglobal.com [lifescienceglobal.com]
- 6. isobutyric acid, 79-31-2 [thegoodscentscompany.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: Boiling Points - Concept [jove.com]
- 15. Method for Measuring Aqueous Solubilities of Organic Compounds | Semantic Scholar [semanticscholar.org]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
An In-depth Technical Guide on 2,3-Dichloroisobutyric Acid: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Properties
2,3-Dichloroisobutyric acid, also known as 2,3-dichloro-2-methylpropanoic acid, is a derivative of isobutyric acid containing two chlorine atoms. Its chemical structure is characterized by a four-carbon chain with a carboxylic acid group, a methyl group, and two chlorine atoms attached to the second and third carbon atoms.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₆Cl₂O₂ |
| Molecular Weight | 157.00 g/mol |
| IUPAC Name | 2,3-dichloro-2-methylpropanoic acid |
| Synonyms | This compound, Propanoic acid, 2,3-dichloro-2-methyl- |
Spectroscopic Data:
The structural characterization of this compound can be performed using various spectroscopic techniques. The ¹H NMR spectrum provides key information about the arrangement of protons in the molecule.[1]
Synthesis of this compound
Proposed Synthesis Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Chlorination of Methacrylic Acid (Proposed)
This protocol is a generalized procedure based on the known reactivity of alkenes with halogens and should be optimized for safety and efficiency.
Materials:
-
Methacrylic acid
-
Chlorine gas (Cl₂) or a suitable chlorinating agent (e.g., sulfuryl chloride)
-
An inert solvent (e.g., carbon tetrachloride, chloroform, or glacial acetic acid)
-
Apparatus for gas introduction (if using chlorine gas)
-
Reaction flask with a stirrer and a condenser
-
Purification apparatus (e.g., distillation or recrystallization setup)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve methacrylic acid in an appropriate volume of an inert solvent in a reaction flask equipped with a magnetic stirrer and a reflux condenser. The flask should be protected from light to minimize free-radical side reactions.
-
Chlorination: Slowly bubble chlorine gas through the solution at a controlled rate. Alternatively, add the chlorinating agent dropwise. The reaction is typically exothermic, so cooling with an ice bath may be necessary to maintain a desired reaction temperature (e.g., 0-25 °C).
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the disappearance of the color of chlorine.
-
Work-up: Once the reaction is complete, remove any excess chlorine by bubbling an inert gas (e.g., nitrogen) through the solution. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
Table 2: Proposed Reaction Parameters for Chlorination of Methacrylic Acid
| Parameter | Proposed Value/Condition |
| Reactants | Methacrylic acid, Chlorine (gas or liquid) |
| Solvent | Carbon Tetrachloride, Chloroform, or Glacial Acetic Acid |
| Temperature | 0 - 25 °C (cooling may be required) |
| Catalyst | Generally not required for direct addition |
| Reaction Time | Dependent on reaction scale and rate of chlorine addition |
| Purification | Vacuum distillation or recrystallization |
Signaling Pathways and Biological Activity
Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways directly involving this compound or its specific biological activities. However, general toxicological information on halogenated aliphatic hydrocarbons and carboxylic acids is available.
Halogenated aliphatic compounds can be reactive and may exhibit toxicity.[1] Their biological effects are influenced by the number and type of halogen atoms and the overall structure of the molecule. Some halogenated hydrocarbons are known to be persistent in the environment and can accumulate in fatty tissues.[1]
Experimental Workflows
Standard analytical techniques would be employed to characterize and quantify this compound.
Workflow for Analysis:
Caption: General workflow for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of carboxylic acids like this compound, derivatization to a more volatile ester form (e.g., methyl or ethyl ester) is often performed prior to GC-MS analysis to improve chromatographic performance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra would provide detailed information about the carbon skeleton and the chemical environment of the different atoms in the this compound molecule.
Conclusion
This compound is a halogenated carboxylic acid with a well-defined chemical structure. While specific, validated synthesis protocols are not readily found in the public domain, its preparation via the chlorination of methacrylic acid is a chemically sound and feasible approach. Further research is required to establish detailed experimental procedures, investigate its biological activities, and understand its potential roles in any signaling pathways. The analytical workflows described provide a solid foundation for the characterization and quantification of this compound in various matrices. Researchers and professionals in drug development are encouraged to approach the synthesis and handling of this and related compounds with appropriate safety precautions, given the general toxicological profiles of halogenated organic acids.
References
The Mechanism of Action of 2,3-Dichloroisobutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3-Dichloroisobutyric acid, also known as 2,3-dichloro-2-methylpropanoic acid, is a chemical agent for which detailed molecular mechanism of action information is sparse in publicly available scientific literature. Its most documented application is as a plant male gametocide under the trade name FW-450, used to induce sterility and facilitate the production of hybrid seeds. While the precise biochemical pathways targeted by this compound have not been fully elucidated, its structural similarity to the well-studied metabolic modulator, dichloroacetate (DCA), allows for the formulation of a hypothesized mechanism of action.
This technical guide summarizes the known biological effects of this compound and provides an in-depth exploration of the mechanism of its structural analog, DCA, as a potential framework for understanding its action. The established mechanism of DCA involves the inhibition of pyruvate dehydrogenase kinase (PDK), leading to a metabolic shift from glycolysis to oxidative phosphorylation. This guide will detail the action of DCA on the Pyruvate Dehydrogenase Complex (PDC), present relevant quantitative data, outline experimental protocols for studying such compounds, and provide visualizations of the key signaling pathways.
This compound: Documented Biological Effects
The primary established biological effect of this compound (as its sodium salt, also known as FW-450) is the induction of male sterility in plants. This application has been explored in agriculture to create male-sterile lines for the efficient production of hybrid seeds, eliminating the need for manual emasculation.
Application as a Male Gametocide
Studies in the mid-20th century investigated the use of sodium 2,3-dichloroisobutyrate as a chemical hybridizing agent. Research on tomatoes and cotton demonstrated its ability to induce pollen sterility.
Table 1: Effects of Sodium 2,3-Dichloroisobutyrate as a Plant Gametocide
| Plant Species | Concentration / Dosage | Observed Effect | Citation |
| Tomato | 0.3% spray | Induced male sterility for 12 days, starting 12 days after treatment. Hand-pollination of treated plants with normal pollen resulted in only a 20% reduction in fruit set compared to untreated plants. | [1] |
| Cotton | 1.02 pounds per acre | Indicated some selective gametocidal activity for the male gamete. Other concentrations led to both male and female sterility with less selectivity. | [2] |
Experimental Protocol: Induction of Male Sterility in Tomato
A representative experimental protocol for the application of sodium 2,3-dichloroisobutyrate as a male gametocide in tomatoes can be summarized as follows:
-
Preparation of Solution: A 0.3% (w/v) aqueous solution of sodium 2,3-dichloroisobutyrate is prepared.
-
Plant Treatment: Tomato plants are sprayed with the solution at the time of anthesis (flowering).
-
Observation Period: The plants are monitored for the induction of male sterility, which is expected to begin approximately 12 days post-treatment and last for about 12 days.
-
Assessment of Sterility: Pollen viability from treated plants is assessed microscopically. Functional male sterility is confirmed by the inability of the plant to self-pollinate and set fruit.
-
Assessment of Female Fertility: The fertility of the female reproductive organs (pistil) is evaluated by manually pollinating the flowers of treated plants with pollen from untreated plants and observing subsequent fruit set.
Hypothesized Mechanism of Action via Pyruvate Dehydrogenase Kinase Inhibition
Due to the limited direct research on the molecular mechanism of this compound, we turn to its close structural analog, dichloroacetate (DCA), to propose a plausible hypothesis. DCA is a well-characterized inhibitor of pyruvate dehydrogenase kinase (PDK). Given the structural similarities, it is hypothesized that this compound may also target PDK.
The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the conversion of pyruvate to acetyl-CoA. The activity of PDC is regulated by phosphorylation and dephosphorylation. Pyruvate Dehydrogenase Kinase (PDK) phosphorylates and inactivates the E1α subunit of PDC, thereby inhibiting the entry of pyruvate into the TCA cycle. This forces cells to rely on aerobic glycolysis (the Warburg effect in cancer cells) for energy production.
By inhibiting PDK, DCA prevents the phosphorylation of PDC, thus keeping it in its active state. This promotes the conversion of pyruvate to acetyl-CoA and enhances mitochondrial respiration.
Dichloroacetate (DCA) as a PDK Inhibitor
DCA is a small molecule that acts as a pyruvate analog. It inhibits all four isoforms of PDK (PDK1-4) with varying affinities. The inhibition of PDK by DCA leads to a sustained activation of PDC, which has several downstream consequences, including reduced lactate production, increased mitochondrial reactive oxygen species (mROS), and induction of apoptosis in cancer cells.[3][4]
Table 2: Inhibitory Activity of Dichloroacetate (DCA) on PDK Isoforms
| PDK Isoform | Apparent Ki | IC50 | Tissue Expression | Citation |
| PDK1 | 1 mM | > 1 mM | Heart, pancreatic islets, skeletal muscle | [1] |
| PDK2 | Not specified | Not specified, but most sensitive to DCA | Ubiquitously expressed | [3][4] |
| PDK3 | 8 mM | > 1 mM | Testes, kidney, brain | [1] |
| PDK4 | Not specified | Intermediate sensitivity | Heart, skeletal muscle, kidney, pancreatic islets | [4] |
Note: Ki and IC50 values can vary depending on the experimental conditions.
Downstream Effects of PDK Inhibition by DCA
The activation of PDC by DCA initiates a cascade of metabolic and signaling events.
Experimental Protocol: Measuring PDK Activity
The activity of PDK can be measured by monitoring the rate of inactivation of the PDC. A common method involves the use of purified enzymes and radio-labeled ATP.
-
Source of Enzymes: Purified recombinant human PDK isoforms and purified bovine kidney PDC are used.
-
Reaction Mixture: The reaction buffer typically contains potassium phosphate, dithiothreitol, and bovine serum albumin.
-
Assay Procedure:
-
PDC is pre-incubated with the test compound (e.g., DCA or this compound) and the PDK isoform.
-
The phosphorylation reaction is initiated by adding ATP (containing [γ-³²P]ATP).
-
The reaction is allowed to proceed for a set time (e.g., 10 minutes) at 30°C.
-
The reaction is stopped by adding a stopping solution (e.g., trichloroacetic acid).
-
-
Quantification: The incorporation of ³²P into the PDC is quantified by separating the proteins by SDS-PAGE, followed by autoradiography or scintillation counting of the excised protein bands. The rate of phosphorylation is indicative of PDK activity.
-
Data Analysis: IC50 values are determined by measuring the inhibition of PDK activity at various concentrations of the test compound.
Conclusion and Future Directions
While this compound has a defined, albeit niche, application as a plant male gametocide, its molecular mechanism of action remains largely unexplored. The structural similarity to dichloroacetate (DCA) provides a strong rationale for hypothesizing that this compound may function as an inhibitor of pyruvate dehydrogenase kinase (PDK).
This guide provides a comprehensive overview of the well-established mechanism of DCA as a framework for future research into this compound. To validate this hypothesis, further studies are required, including:
-
In vitro kinase assays: To directly assess the inhibitory effect of this compound on the different PDK isoforms.
-
Cell-based metabolic assays: To measure the effects of this compound on lactate production, oxygen consumption, and the metabolic flux of pyruvate in relevant cell models.
-
Structural biology studies: To determine if and how this compound binds to the active site of PDK.
Elucidating the precise mechanism of action of this compound could open up new avenues for its application, potentially in areas analogous to those being explored for DCA, such as oncology and metabolic diseases. Researchers are encouraged to use the experimental protocols and conceptual frameworks presented in this guide as a starting point for such investigations.
References
- 1. Distinct Structural Mechanisms for Inhibition of Pyruvate Dehydrogenase Kinase Isoforms by AZD7545, Dichloroacetate, and Radicicol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Sodium 2, 3-Dichloroisobutyrate as a Selective Male Gametocide in Cotton [agris.fao.org]
- 3. Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,3-Dichloroisobutyric Acid (CAS 10411-52-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for research and informational purposes only. 2,3-Dichloroisobutyric acid is a chemical compound for laboratory use and should be handled with appropriate safety precautions.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 10411-52-6, is a halogenated carboxylic acid. Its structure, featuring a four-carbon chain with chlorine atoms at the second and third positions and a methyl group at the second position, suggests its potential as a versatile building block in organic synthesis. While extensive research on its biological activity and specific applications is not widely available in public literature, its chemical nature makes it a compound of interest for the synthesis of more complex molecules, including heterocyclic compounds that are prevalent in medicinal chemistry.[1] This guide aims to consolidate the available technical information on this compound, focusing on its chemical and physical properties, potential synthetic applications, and safety considerations.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its handling, application in synthesis, and analytical characterization. The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10411-52-6 | [2][3] |
| Molecular Formula | C₄H₆Cl₂O₂ | [2] |
| Molecular Weight | 157.00 g/mol | [4][5] |
| IUPAC Name | 2,3-dichloro-2-methylpropanoic acid | [5] |
| Synonyms | This compound, alpha,beta-Dichloroisobutyric acid, Propanoic acid, 2,3-dichloro-2-methyl- | [3] |
| Canonical SMILES | CC(C(C(=O)O)Cl)Cl | [4] |
| InChI Key | LRGIIZXVSULULZ-UHFFFAOYSA-N | [3] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Not available | |
| Appearance | Not available |
Synthesis and Characterization
Detailed, peer-reviewed synthetic protocols for this compound are not readily found in the scientific literature. However, general methods for the dichlorination of α,β-unsaturated carboxylic acids or related compounds could theoretically be adapted for its synthesis.
A hypothetical approach could involve the chlorination of methacrylic acid or its derivatives. The characterization of the final product would be crucial to confirm its identity and purity. Standard analytical techniques would be employed for this purpose.
Table 2: Analytical Methods for Characterization
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern, confirming the molecular formula. |
| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule, such as the carboxylic acid (C=O and O-H) and C-Cl bonds. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound and for quantification. |
Potential Applications in Synthesis
The bifunctional nature of this compound, possessing both a carboxylic acid group and two reactive chlorine atoms, makes it a potentially valuable precursor in organic synthesis. The sodium salt, sodium 2,3-dichloro-2-methylpropionate, has been proposed as a versatile starting material for the synthesis of various heterocyclic compounds.[1]
Synthesis of Heterocyclic Compounds
Heterocyclic structures are core components of many pharmaceuticals. The reactive sites on this compound could be exploited for the construction of five-membered heterocyclic rings.
-
Oxazolines: Reaction with amino alcohols could lead to the formation of oxazoline rings, which are important chiral ligands and are found in several natural products.[1]
-
Thiazolines: Similarly, reaction with amino thiols could yield thiazoline derivatives.
-
Imidazolines: Reaction with diamines, such as ethylenediamine, could be a route to imidazoline synthesis.[1]
Below is a conceptual workflow for the synthesis of imidazolines from the sodium salt of this compound.
Caption: Hypothetical workflow for imidazoline synthesis.
Biological Activity and Toxicology
There is a significant lack of published data regarding the specific biological activities, mechanism of action, and toxicological profile of this compound. While some studies exist on the biological effects of other chlorinated fatty acids or dichloroacetate (DCA), these findings cannot be directly extrapolated to this compound due to structural differences.[6][7][8][9]
Given the presence of chlorine atoms, which can influence a molecule's reactivity and lipophilicity, it is plausible that this compound could exhibit some form of biological activity. However, without experimental data, any discussion on its pharmacology or toxicology would be purely speculative.
Experimental Protocols
Due to the absence of specific studies on this compound in the available scientific literature, detailed experimental protocols for its use in biological assays or as a therapeutic agent cannot be provided. Researchers interested in investigating this compound would need to develop and validate their own protocols based on the intended application.
For synthetic applications, a general protocol for the synthesis of a heterocyclic compound, such as an imidazoline, from the sodium salt of this compound is outlined below as a hypothetical example. This protocol is based on established organic chemistry principles and has not been experimentally validated for this specific substrate.[1]
Hypothetical Experimental Protocol: Synthesis of a 2-substituted-4-methyl-4-chloromethyl-2-imidazoline
Materials:
-
Sodium 2,3-dichloro-2-methylpropionate
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Ethylenediamine
-
Anhydrous pyridine
-
Anhydrous diethyl ether
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Brine
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium 2,3-dichloro-2-methylpropionate in anhydrous toluene. Add thionyl chloride dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by IR spectroscopy, looking for the disappearance of the carboxylate peak and the appearance of the acid chloride peak). Once the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool the solution in an ice bath. In a separate flask, prepare a solution of ethylenediamine and pyridine in anhydrous diethyl ether. Add the ethylenediamine solution dropwise to the acid chloride solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium carbonate solution. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude amide intermediate.
-
Cyclization: The cyclization to the imidazoline may occur spontaneously upon heating or may require a separate step with a suitable base. The crude amide can be heated in a high-boiling point solvent to effect cyclization.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-substituted-4-methyl-4-chloromethyl-2-imidazoline.
Characterization: The structure of the final product should be confirmed by NMR, MS, and IR spectroscopy.
Conclusion
This compound (CAS 10411-52-6) is a halogenated carboxylic acid with potential as a synthetic intermediate, particularly for the preparation of heterocyclic compounds. While its physicochemical properties are documented to some extent, there is a notable absence of in-depth research regarding its synthesis, biological activity, and toxicological profile in the public domain. The information presented in this guide is based on the limited available data and general chemical principles. Further experimental investigation is required to fully elucidate the properties and potential applications of this compound. Researchers and drug development professionals should exercise caution and conduct thorough literature evaluations and safety assessments before utilizing this compound in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H6Cl2O2 | CID 25246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10411-52-6(this compound) | Kuujia.com [nl.kuujia.com]
- 4. Butyric acid, 2,3-dichloro- | C4H6Cl2O2 | CID 534513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2R)-2,3-dichloro-2-methylpropanoic acid | C4H6Cl2O2 | CID 5324785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vitro effects of dichloroacetate and CO2 on hypoxic HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxic effects of 2,4-dichlorophenoxyacetic acid on human sperm function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dichloroacetic acid accelerates initial development of 2-cell murine embryos in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Growth-modulating effects of dichloro myristic and dichloro stearic acid in cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Dichloroisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3-Dichloroisobutyric acid, more systematically named 2,3-Dichloro-2-methylpropanoic acid . This document details its chemical properties, experimental protocols for its synthesis and analysis, and relevant spectral data.
Core Chemical and Physical Data
2,3-Dichloro-2-methylpropanoic acid is a halogenated carboxylic acid. The presence of two chlorine atoms and a carboxylic acid functional group makes it a potentially valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds.
| Property | Value | Source |
| IUPAC Name | 2,3-Dichloro-2-methylpropanoic acid | |
| Synonyms | This compound | |
| Molecular Formula | C₄H₆Cl₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 157.00 g/mol | Calculated |
| CAS Number | 10411-52-6 | |
| Boiling Point | 92 °C at 50 Torr (for methyl ester) | --INVALID-LINK--[1] |
| Solubility | Soluble in ether, acetone, ethanol (for methyl ester) | --INVALID-LINK--[1] |
Molecular Weight Calculation:
The molecular weight was calculated using the atomic weights of its constituent elements:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Chlorine (Cl): 35.453 u
-
Oxygen (O): 15.999 u
Calculation: (4 * 12.011) + (6 * 1.008) + (2 * 35.453) + (2 * 15.999) = 157.00 g/mol
Experimental Protocols
Synthesis of 2,3-Dichloro-2-methylpropanoic Acid
General Experimental Workflow:
Caption: General workflow for the synthesis of 2,3-Dichloro-2-methylpropanoic acid.
Detailed Steps (Hypothetical Protocol):
-
Reaction Setup: In a fume hood, a solution of methacrylic acid in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a stirrer, a gas inlet tube, and a cooling bath.
-
Chlorination: Gaseous chlorine is bubbled through the solution at a controlled rate while maintaining a low temperature (e.g., 0-5 °C) to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess chlorine. The solvent is then removed under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the methylene protons. The chemical shifts and splitting patterns will be indicative of the structure.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule, including the carbonyl carbon, the quaternary carbon, the methylene carbon, and the methyl carbon.[2]
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), and C-Cl stretching vibrations.[1]
Mass Spectrometry (MS):
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a molecular ion peak and characteristic fragment ions resulting from the loss of specific groups.
Chiral Separation by High-Performance Liquid Chromatography (HPLC):
As 2,3-dichloro-2-methylpropanoic acid possesses a chiral center at the C2 position, separation of its enantiomers is crucial for applications where stereochemistry is important. A general approach for chiral separation by HPLC would involve:
Caption: Workflow for the chiral separation of enantiomers by HPLC.
Protocol Outline:
-
Column Selection: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, would be selected.
-
Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), would be used.
-
Sample Preparation: A solution of the racemic acid is prepared in the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the separation of the enantiomers is monitored by a detector (e.g., UV). The retention times of the two enantiomers will differ, allowing for their separation and quantification.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding the specific biological activities or the involvement of 2,3-dichloro-2-methylpropanoic acid in any signaling pathways. Halogenated organic compounds can exhibit a wide range of biological effects, and further research is required to elucidate the potential pharmacological or toxicological profile of this molecule.
Conclusion
This technical guide provides a foundational understanding of 2,3-dichloro-2-methylpropanoic acid. The provided data and protocols for synthesis and analysis are intended to support further research and development efforts. The versatile structure of this compound suggests its potential as a precursor in the synthesis of novel molecules with potential applications in various scientific fields. Further investigation into its biological properties is warranted.
References
An In-depth Technical Guide to the Solubility of 2,3-Dichloroisobutyric Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2,3-Dichloroisobutyric acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview of established methodologies for its empirical determination. It is designed to equip researchers, scientists, and professionals in drug development with the necessary protocols to ascertain the solubility of this compound in various organic media. The guide details several experimental procedures, including the widely recognized shake-flask method, gravimetric analysis, and spectroscopic techniques. Furthermore, a logical workflow for solubility determination is presented visually using a Graphviz diagram. This guide serves as a practical resource for laboratories aiming to characterize the physicochemical properties of this halogenated carboxylic acid.
Introduction
This compound is a halogenated carboxylic acid with potential applications in various fields, including as an intermediate in chemical synthesis and for research in drug development. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. The polarity of the carboxylic acid group suggests some solubility in polar organic solvents, while the chlorinated hydrocarbon backbone may impart solubility in less polar media.[1][2][3][4][5]
Experimental Protocols for Solubility Determination
The following sections detail established methods for determining the solubility of a solid compound, such as this compound, in an organic solvent.
Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7][8][9][10]
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-capped vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Agitate the mixture at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or a magnetic stirrer in a temperature-controlled bath is recommended.[7]
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand undisturbed for a sufficient time to permit the undissolved solid to sediment.
-
To ensure complete removal of solid particles, the supernatant should be carefully separated. This can be achieved by:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.[7]
-
Filtration: Filter the supernatant through a chemically inert filter (e.g., PTFE syringe filter) with a pore size small enough to retain the solid particles.
-
-
-
Quantification of the Solute:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Determine the concentration of this compound in the aliquot using a suitable analytical method. Given its carboxylic acid functionality, titration is a common and accurate method. Alternatively, if the compound has a chromophore, UV-Visible spectroscopy can be used after creating a proper calibration curve.[7][11] High-Performance Liquid Chromatography (HPLC) is another precise method for quantification.
-
Gravimetric Method
The gravimetric method is a straightforward approach that relies on the mass of the dissolved solute.[12][13][14]
Methodology:
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen organic solvent as described in the shake-flask method (Section 2.1, Step 1).
-
Ensure the solution is at equilibrium and at a constant temperature.
-
-
Sample Collection and Weighing:
-
Carefully withdraw a known volume or mass of the clear supernatant into a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
-
Solvent Evaporation:
-
Evaporate the solvent from the sample under controlled conditions to leave behind the solid this compound. This can be done in a fume hood, on a hot plate at a temperature below the decomposition point of the acid, or under reduced pressure using a rotary evaporator.
-
-
Determination of Solute Mass:
-
Once the solvent is completely removed, cool the container to room temperature in a desiccator to prevent moisture absorption and then weigh it.
-
The mass of the dissolved solute is the final weight of the container minus its initial tare weight.
-
-
Calculation of Solubility:
-
Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.
-
General Considerations for Experimental Protocols
-
Purity of Materials: Use high-purity this compound and analytical grade organic solvents to ensure the accuracy of the results.
-
Temperature Control: Solubility is highly dependent on temperature. Therefore, maintain a constant and accurately measured temperature throughout the experiment.[7]
-
Equilibrium: Ensure that the system has reached equilibrium. This can be verified by measuring the concentration of the solute at different time points until it becomes constant.
-
Replicates: Perform all experiments in triplicate to ensure the reproducibility of the results.
Data Presentation
While specific data for this compound is not available, the following table templates are provided for researchers to structure their experimentally determined solubility data for clear comparison.
Table 1: Qualitative Solubility of this compound
| Organic Solvent | Classification | Observations |
| e.g., Methanol | e.g., Soluble | e.g., Clear solution |
| e.g., Hexane | e.g., Insoluble | e.g., Solid remains undissolved |
| ... | ... | ... |
Table 2: Quantitative Solubility of this compound at a Specified Temperature
| Organic Solvent | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Solubility (mol fraction) |
| e.g., Ethanol | Value ± SD | Value ± SD | Value ± SD |
| e.g., Acetone | Value ± SD | Value ± SD | Value ± SD |
| e.g., Dichloromethane | Value ± SD | Value ± SD | Value ± SD |
| ... | ... | ... | ... |
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently well-documented, this guide provides the necessary framework and detailed experimental protocols for its determination. By employing methods such as the shake-flask technique coupled with appropriate analytical quantification, researchers can reliably ascertain the solubility profile of this compound. Accurate solubility data is indispensable for the advancement of research and development involving this compound, enabling informed decisions in process chemistry and pharmaceutical formulation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. app.achievable.me [app.achievable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. quora.com [quora.com]
- 7. scribd.com [scribd.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. www1.udel.edu [www1.udel.edu]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. pharmajournal.net [pharmajournal.net]
- 14. pharmacyjournal.info [pharmacyjournal.info]
Stability and Degradation of 2,3-Dichloroisobutyric Acid: A Technical Guide
Introduction
2,3-Dichloroisobutyric acid is a halogenated carboxylic acid. Understanding its stability and degradation pathways is crucial for assessing its environmental fate and potential for bioremediation. This guide summarizes the expected behavior of this compound under various environmental conditions, drawing parallels from well-studied chlorinated acids. The primary degradation mechanisms for such compounds are hydrolysis, photolysis, and microbial degradation.
Chemical Stability and Degradation Pathways
The stability of this compound is expected to be influenced by factors such as pH, temperature, and exposure to ultraviolet (UV) light.
Hydrolysis
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For chlorinated carboxylic acids, hydrolysis can lead to the replacement of chlorine atoms with hydroxyl groups.
Expected Stability:
-
At room temperature (around 25°C), this compound is likely to be relatively stable against hydrolysis.
-
The rate of hydrolysis is expected to increase with rising temperatures and at alkaline pH levels. For instance, alkali conditions can cause dehydrochlorination at elevated temperatures (above 120°C for similar compounds)[1].
Photodegradation
Photodegradation involves the breakdown of compounds by light, particularly UV radiation from the sun.
Expected Behavior:
-
This compound in aqueous solutions is expected to undergo photodegradation when exposed to sunlight[2][3].
-
The presence of photosensitizers, such as iron species, can enhance the rate of photodegradation through the formation of reactive oxygen species like hydroxyl radicals[4].
Biodegradation
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a major pathway for the environmental degradation of many herbicides.
Expected Biodegradability:
-
Soil and water microorganisms are expected to be capable of degrading this compound. The process likely involves enzymatic dechlorination and subsequent metabolism of the resulting intermediates.
-
The rate of biodegradation is influenced by soil type, moisture content, temperature, and the presence of specific microbial populations[2][5].
-
The primary degradation products are expected to be chloride ions, pyruvate, and carbon dioxide[1].
Quantitative Data on Analogous Compounds
The following table summarizes quantitative data for the degradation of Dalapon (2,2-dichloropropionic acid), which can serve as an estimate for the behavior of this compound.
| Parameter | Condition | Value | Reference |
| Soil Half-life | Varies with soil type and conditions | 2 to 8 weeks | [2] |
| Water Half-life (Chemical Hydrolysis) | Temperature < 25°C | Several months | [2] |
| Human Blood Half-life | - | 1.5 - 3 days | [2] |
Experimental Protocols for Stability and Degradation Assessment
The following are generalized experimental protocols that can be adapted to study the stability and degradation of this compound.
Hydrolysis Study
Objective: To determine the rate of hydrolysis of this compound at different pH and temperature conditions.
Methodology:
-
Prepare buffered aqueous solutions of this compound at various pH levels (e.g., 4, 7, and 9).
-
Incubate the solutions at different constant temperatures (e.g., 25°C, 40°C, and 50°C) in the dark to prevent photolysis.
-
At regular time intervals, withdraw aliquots from each solution.
-
Analyze the concentration of this compound and its potential hydrolysis products using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculate the hydrolysis rate constant and half-life for each condition.
Photodegradation Study
Objective: To evaluate the photodegradation rate of this compound under simulated sunlight.
Methodology:
-
Prepare an aqueous solution of this compound.
-
Expose the solution to a light source that simulates the solar spectrum (e.g., a xenon arc lamp).
-
Run a parallel experiment in the dark as a control.
-
Maintain a constant temperature throughout the experiment.
-
At specific time points, collect samples and analyze the concentration of the parent compound and its photoproducts.
-
Determine the photodegradation rate and quantum yield.
Biodegradation Study (Aerobic Soil)
Objective: To assess the rate and extent of aerobic biodegradation of this compound in soil.
Methodology:
-
Select a representative soil sample and characterize its properties (pH, organic matter content, microbial biomass).
-
Treat the soil with a known concentration of this compound.
-
Incubate the treated soil under controlled aerobic conditions (e.g., constant temperature and moisture).
-
Include sterile soil controls to differentiate between biotic and abiotic degradation.
-
Periodically sample the soil and extract the remaining this compound and its metabolites.
-
Analyze the extracts to determine the dissipation rate and identify major degradation products.
Visualizations of Potential Degradation Pathways
The following diagrams illustrate the potential degradation pathways of a generic dichlorinated short-chain carboxylic acid, which can be considered a hypothetical model for this compound.
Conclusion
While specific experimental data on the stability and degradation of this compound is currently lacking, a reasonable assessment of its environmental behavior can be inferred from analogous chlorinated carboxylic acids. It is anticipated that this compound will undergo degradation through hydrolysis, photolysis, and, most significantly, microbial action. The rate of degradation will be dependent on environmental conditions. Further research is necessary to definitively characterize the stability and degradation kinetics of this compound.
References
- 1. Dalapon | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - DALAPON [extoxnet.orst.edu]
- 3. cms3.revize.com [cms3.revize.com]
- 4. Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Populations of Dalapon-decomposing Bacteria in Soil as Influenced by Additions of Dalapon or Other Carbon Sources - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of 2,3-Dichloroisobutyric acid
An In-depth Technical Guide to 2,3-Dichloroisobutyric Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the chemical formula C4H6Cl2O2, is a halogenated carboxylic acid.[1] While not a widely known compound, it has been noted for its effects on plant physiology. This guide aims to provide a comprehensive overview of the available technical information regarding its discovery, history, chemical properties, and biological activities, with a focus on presenting quantitative data and experimental methodologies.
Chemical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C4H6Cl2O2 | PubChem[1] |
| Molecular Weight | 156.99 g/mol | PubChem[2] |
| IUPAC Name | 2,3-dichloro-2-methylpropanoic acid | PubChem |
| CAS Registry Number | 10411-52-6 | CymitQuimica[3] |
| Synonyms | α,β-Dichloroisobutyric acid, 2,3-Dichloro-2-methylpropanoic acid | CymitQuimica[3] |
History of Discovery and Synthesis
Modern synthesis of related halogenated carboxylic acids often involves the halogenation of a suitable precursor. For instance, the Hell-Volhard-Zelinski reaction is a well-established method for the α-halogenation of carboxylic acids.[4] This reaction proceeds via the formation of an acid halide intermediate, which then undergoes halogenation.
A general workflow for the synthesis of a halogenated carboxylic acid via a Hell-Volhard-Zelinski-type reaction is depicted below.
Caption: Generalized workflow for the Hell-Volhard-Zelinski reaction.
Biological Activity
One of the notable biological effects of this compound is its influence on plant pigment synthesis. Research has shown that it can inhibit the synthesis of anthocyanins in the flowers of Salvia splendens. This effect leads to a change in flower color from red and purple to orange and yellow, suggesting that while anthocyanin production is hindered, the synthesis of carotenoid pigments is not affected.
The proposed mechanism for this activity involves the inhibition of key enzymes in the anthocyanin biosynthetic pathway.
Caption: Proposed mechanism of anthocyanin synthesis inhibition.
Experimental Protocols
Synthesis of α-Halo Carboxylic Acids (General Procedure)
The following is a general experimental protocol for the α-bromination of a carboxylic acid using the Hell-Volhard-Zelinski reaction. This serves as an illustrative example of how a halogenated carboxylic acid might be synthesized.
Materials:
-
Carboxylic acid
-
Red phosphorus (catalytic amount)
-
Bromine
-
Water
-
Inert solvent (e.g., carbon tetrachloride)
Procedure:
-
The carboxylic acid is dissolved in an inert solvent.
-
A catalytic amount of red phosphorus is added to the mixture.
-
Bromine is added dropwise to the reaction mixture. The reaction is typically initiated by gentle heating.
-
The reaction is refluxed until the bromine color disappears.
-
The reaction mixture is cooled, and water is carefully added to hydrolyze the intermediate acid bromide.
-
The product, the α-bromo carboxylic acid, is isolated and purified by standard methods such as distillation or crystallization.
Note: This is a generalized procedure and the specific conditions for the synthesis of this compound may vary.
Conclusion
While the historical origins of this compound remain somewhat obscure in the readily available scientific record, its chemical properties and biological effects on plant biochemistry are documented. Further research into historical chemical archives may yet uncover the details of its initial discovery and synthesis. The information provided in this guide serves as a foundational resource for researchers and professionals interested in this particular halogenated carboxylic acid.
References
2,3-Dichloroisobutyric Acid: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available scientific and technical information regarding 2,3-Dichloroisobutyric acid. It is intended for informational purposes for a scientific audience and is not a substitute for rigorous, peer-reviewed research and experimental validation.
Introduction
This compound, also known as 2,3-dichloro-2-methylpropanoic acid, is a halogenated derivative of isobutyric acid. Halogenated carboxylic acids are a class of compounds with diverse applications, ranging from chemical synthesis intermediates to molecules with biological activity. The introduction of chlorine atoms into the isobutyric acid backbone can significantly alter its physicochemical properties and reactivity, making it a subject of interest for synthetic and medicinal chemists. This technical guide provides a detailed review of the currently available literature on this compound, focusing on its chemical properties, plausible synthetic routes, and potential biological activities based on related compounds. Due to the limited specific data available for this compound, this guide also includes hypothesized experimental protocols and general mechanistic diagrams to serve as a foundation for future research.
Chemical and Physical Properties
Based on available data from chemical suppliers and databases, the fundamental properties of this compound are summarized in the table below.[1][2]
| Property | Value | Source |
| Chemical Formula | C4H6Cl2O2 | [1][2] |
| Molecular Weight | 156.99 g/mol | [1] |
| CAS Number | 10411-52-6 | |
| Systematic Name | 2,3-dichloro-2-methylpropanoic acid | [1] |
| Synonyms | 2,3-Dichloroisobutyrate, α,β-Dichloroisobutyric acid | |
| Physical State | Liquid (at standard conditions) | |
| InChI Key | LRGIIZXVSULULZ-UHFFFAOYSA-N | [1] |
| SMILES | CC(C(C(=O)O)Cl)Cl |
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are scarce in publicly available literature. However, a plausible and commonly employed method for the dichlorination of α,β-unsaturated carboxylic acids is the direct addition of chlorine gas across the double bond. Methacrylic acid (2-methylpropenoic acid) would be the logical starting material for this synthesis.
Hypothetical Experimental Protocol: Chlorination of Methacrylic Acid
Objective: To synthesize this compound by the addition of chlorine gas to methacrylic acid.
Materials:
-
Methacrylic acid (CH2=C(CH3)COOH)
-
Chlorine gas (Cl2)
-
An inert solvent (e.g., carbon tetrachloride, CCl4, or dichloromethane, CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Gas dispersion tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve methacrylic acid (1.0 equivalent) in an appropriate volume of an inert solvent (e.g., carbon tetrachloride) in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly bubble chlorine gas (approximately 1.1 equivalents) through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove any excess dissolved chlorine.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium thiosulfate to quench any remaining chlorine, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood by trained personnel. Chlorine gas is highly toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
References
Methodological & Application
Application Note: Synthesis of 2,3-Dichloroisobutyric Acid from Methacrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2,3-Dichloroisobutyric acid (also known as 2,3-dichloro-2-methylpropanoic acid) is a functionalized carboxylic acid. The presence of chlorine atoms and a carboxylic acid moiety makes it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates. The addition of chlorine across the double bond of methacrylic acid is a direct and atom-economical approach to this target molecule. This application note provides a detailed, albeit theoretical, protocol for this synthesis, along with expected product characteristics and safety considerations.
Reaction Scheme
The proposed synthesis proceeds via the electrophilic addition of chlorine to the double bond of methacrylic acid.
Methacrylic Acid + Cl₂ → this compound
Data Presentation
The following table summarizes the key quantitative data for the starting material and the target product. Please note that some of the properties for the product are estimated based on structurally similar compounds due to a lack of extensive experimental data in the public domain.
| Property | Methacrylic Acid | This compound |
| IUPAC Name | 2-Methylprop-2-enoic acid | 2,3-Dichloro-2-methylpropanoic acid |
| CAS Number | 79-41-4 | 10411-52-6 |
| Molecular Formula | C₄H₆O₂ | C₄H₆Cl₂O₂ |
| Molecular Weight | 86.09 g/mol | 156.99 g/mol |
| Appearance | Colorless liquid | Expected to be a liquid |
| Boiling Point | 161 °C | - |
| Melting Point | 16 °C | - |
| Purity (Typical) | >99% | >98% (as commercially available)[1] |
| Expected Yield | - | 70-90% (estimated based on analogous reactions) |
Experimental Protocol
Note: This protocol is a proposed method based on analogous reactions, specifically the bromination of methacrylic acid, and should be performed with caution and appropriate safety measures by trained personnel.
Materials:
-
Methacrylic acid (≥99%)
-
Chlorine gas (Cl₂) or an in-situ source such as trichloroisocyanuric acid (TCCA)
-
Anhydrous dichloromethane (DCM) or water as solvent
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Gas inlet tube
-
Stirring plate and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the future reaction mixture, and a condenser with a drying tube or an outlet leading to a scrubber (e.g., containing a sodium thiosulfate solution to neutralize excess chlorine).
-
Charging the Reactor: Dissolve methacrylic acid (1.0 eq.) in a suitable solvent. Anhydrous dichloromethane (DCM) is a common choice for chlorination reactions to avoid the formation of chlorohydrin byproducts. Alternatively, based on analogous brominations, water can be used as a solvent.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Chlorination: Slowly bubble chlorine gas (Cl₂) (approx. 1.1 eq.) through the stirred solution. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 10 °C. The disappearance of the reddish-brown color of bromine in the analogous bromination suggests the reaction is proceeding; a similar visual cue may not be present with chlorine gas. The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or NMR.
-
Quenching: Once the reaction is complete, stop the flow of chlorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any residual chlorine. Cautiously add a saturated aqueous solution of sodium thiosulfate to quench any unreacted chlorine.
-
Work-up (for DCM solvent):
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any HCl formed) and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Work-up (for water solvent):
-
Extract the aqueous reaction mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group and two diastereotopic protons for the -CH₂Cl group, likely appearing as an AB quartet or two doublets.
-
¹³C NMR: The carbon NMR spectrum should show four distinct signals corresponding to the carboxylic acid carbon, the quaternary carbon bearing a chlorine atom, the methylene carbon bearing a chlorine atom, and the methyl carbon.
-
IR Spectroscopy: The infrared spectrum is expected to show a broad O-H stretching band for the carboxylic acid group around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹.[2][3][4][5]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern for two chlorine atoms.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Chlorine gas is highly toxic and corrosive. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A gas scrubber is essential to neutralize excess chlorine.
-
Methacrylic acid is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane is a suspected carcinogen. Handle with appropriate care.
Visualization of the Experimental Workflow
Caption: A flowchart illustrating the key steps in the proposed synthesis of this compound.
References
Application Notes and Protocols for the Laboratory Preparation of 2,3-Dichloroisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the laboratory-scale synthesis of 2,3-Dichloroisobutyric acid, a potentially valuable building block in medicinal chemistry and materials science. The described protocol is based on the free-radical chlorination of isobutyric acid.
Introduction
This compound is a halogenated carboxylic acid. The introduction of chlorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and biological activity. This makes it an interesting candidate for incorporation into novel pharmaceutical agents and functional materials. The following protocol details a plausible laboratory method for its preparation from readily available starting materials.
Reaction Scheme
The synthesis of this compound can be achieved through the free-radical chlorination of isobutyric acid. The reaction is initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine gas into reactive chlorine radicals. These radicals then abstract hydrogen atoms from the isobutyric acid backbone, leading to the formation of a carbon-centered radical, which subsequently reacts with molecular chlorine to yield the chlorinated product and another chlorine radical, thus propagating the chain reaction.
Overall Reaction:
Experimental Protocol
Materials and Equipment:
-
Isobutyric acid (≥99%)
-
Chlorine gas (in a cylinder with a regulator)
-
Carbon tetrachloride (CCl4), anhydrous (or another suitable inert solvent)
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
UV lamp (e.g., medium-pressure mercury lamp)
-
Ice bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
-
Standard laboratory glassware
-
Fume hood
Procedure:
-
Reaction Setup:
-
Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube extending below the surface of the reaction mixture. The third neck can be sealed with a stopper.
-
Place the entire apparatus in a fume hood.
-
Position a UV lamp approximately 10-15 cm from the flask.
-
-
Reaction Execution:
-
In the flask, dissolve isobutyric acid (e.g., 0.5 mol) in anhydrous carbon tetrachloride (150 mL).
-
Begin stirring the solution and start the flow of cooling water through the reflux condenser.
-
Turn on the UV lamp to irradiate the flask.
-
Slowly bubble chlorine gas through the solution via the gas inlet tube. The flow rate should be controlled to allow for efficient reaction without excessive loss of unreacted chlorine. The reaction is exothermic, and the solvent may begin to reflux gently. Maintain the reaction temperature, using an ice bath if necessary, to prevent excessive side reactions.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction is typically continued until the desired degree of chlorination is achieved. Expect the formation of mono-, di-, and possibly tri-chlorinated products.
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the UV lamp and stop the flow of chlorine gas.
-
Purge the reaction mixture with nitrogen gas to remove any dissolved chlorine and hydrogen chloride.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize HCl and unreacted carboxylic acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.
-
-
Isolation and Characterization:
-
The crude product will be a mixture of chlorinated isobutyric acids. Purify the desired this compound using vacuum distillation or flash column chromatography.
-
Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound based on the described protocol. These values are illustrative and may vary depending on the specific reaction conditions and scale.
| Parameter | Value |
| Starting Material | Isobutyric Acid |
| Molar Ratio (Isobutyric Acid:Cl2) | 1 : 2.2 |
| Reaction Time (hours) | 4 - 6 |
| Yield of Crude Product (%) | 75 - 85 |
| Purity of this compound after Purification (%) | >95 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the key steps and logical relationships in the free-radical chlorination of isobutyric acid.
Caption: Key steps in the free-radical chlorination of isobutyric acid.
The Evolving Role of 2,3-Dichloroisobutyric Acid: From Plant Growth Regulation to Potential Herbicide Research
Introduction
2,3-Dichloroisobutyric acid (DCIB) is a synthetic carboxylic acid that has been investigated for its effects on plant physiology. While not a commercially prominent herbicide, its role as a plant growth regulator suggests potential mechanisms that could be explored in the context of weed science. This document provides an overview of the known applications of this compound, with a focus on its established use as a plant growth regulator and a discussion of its hypothetical applications in herbicide research based on its presumed mode of action.
Application in Plant Growth Regulation
Research has demonstrated the efficacy of this compound as a plant growth regulator, particularly in agricultural settings. It is often used in combination with other growth regulators to achieve desired effects on crop development.
Key Application: Lodging Reduction and Yield Enhancement in Cereals and Oil Crops
Field studies have shown that this compound, when applied in mixtures with chlormequat chloride (CCC), can effectively reduce the stem length of oat (Avena sativa L.) and oilseed rape (Brassica napus L.). This reduction in stem height contributes to increased resistance to lodging, a condition where the stalk breaks or bends over, leading to significant yield losses. In lodging-resistant oat varieties, treatment with a mixture of DCIB and CCC resulted in a 10% reduction in stem length and a corresponding increase in grain yield of up to 6.5%.
Table 1: Effect of this compound (in combination with Chlormequat Chloride) on Oat
| Treatment | Stem Reduction (%) | Yield Increase (%) |
| MLU 208 (DCIB + CCC) | 10 | up to 6.5 |
| MLU 208L (DCIB + CCC) | 10 | up to 6.5 |
Data from field plot experiments on lodging-resistant oat varieties.
Hypothetical Applications in Herbicide Research
While direct evidence for the use of this compound as a standalone herbicide is limited in publicly available literature, its chemical structure and observed physiological effects suggest a potential mode of action as a synthetic auxin. Synthetic auxins are a well-established class of herbicides that disrupt normal plant growth processes in susceptible species.
Putative Mechanism of Action: Synthetic Auxin
It is hypothesized that this compound acts as a mimic of the natural plant hormone indole-3-acetic acid (IAA). At supraoptimal concentrations, synthetic auxins can induce a range of phytotoxic effects, including:
-
Uncontrolled Cell Division and Elongation: Leading to abnormal growth, such as leaf epinasty (downward curling), stem twisting, and callus formation.
-
Disruption of Vascular Tissues: Impairing the transport of water and nutrients.
-
Induction of Ethylene Production: Leading to senescence and abscission.
-
Inhibition of Root Growth: Preventing water and nutrient uptake.
This proposed mechanism is the basis for its potential application in controlling broadleaf weeds, which are generally more susceptible to synthetic auxins than grasses.
Experimental Protocols
Protocol 1: Greenhouse Pot Assay for Herbicidal Efficacy
Objective: To determine the herbicidal activity of this compound on various weed species.
Materials:
-
Technical grade this compound
-
Solvent (e.g., acetone or DMSO)
-
Surfactant
-
Pots (10 cm diameter) filled with standard potting mix
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Setaria viridis)
-
Controlled environment growth chamber or greenhouse
Procedure:
-
Sow seeds of each weed species in separate pots and allow them to grow to the 2-4 leaf stage.
-
Prepare a stock solution of this compound by dissolving it in a suitable solvent.
-
Prepare a series of test solutions at different concentrations (e.g., 10, 100, 1000, 10000 ppm) by diluting the stock solution with water and adding a surfactant. A control solution containing only water and surfactant should also be prepared.
-
Apply the test solutions to the foliage of the weed seedlings using a laboratory sprayer, ensuring uniform coverage.
-
Maintain the treated plants in a growth chamber or greenhouse under optimal conditions for growth.
-
Assess the herbicidal injury at 7, 14, and 21 days after treatment (DAT) using a visual rating scale (0 = no injury, 100 = complete death).
-
At 21 DAT, harvest the above-ground biomass, dry it in an oven, and record the dry weight.
-
Calculate the percentage of growth inhibition relative to the control.
Protocol 2: Root Growth Inhibition Assay
Objective: To assess the effect of this compound on root development.
Materials:
-
This compound
-
Agar medium
-
Petri dishes
-
Seeds of a sensitive indicator species (e.g., Arabidopsis thaliana or cress)
Procedure:
-
Prepare agar medium containing a range of concentrations of this compound.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
Place surface-sterilized seeds on the surface of the agar.
-
Seal the Petri dishes and place them vertically in a growth chamber to allow for gravitropic root growth.
-
After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Calculate the percentage of root growth inhibition compared to the control.
Visualizations
Logical Workflow for Herbicide Screening
Application Notes and Protocols for 2,3-Dichloroisobutyric Acid as a Gametocide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloroisobutyric acid (DCB), and its sodium salt, also known by the experimental designation FW-450, is a chemical hybridizing agent that functions as a selective male gametocide in certain plant species. Its application induces pollen sterility, thereby facilitating controlled cross-pollination for the production of hybrid seeds. This document provides detailed application notes and experimental protocols based on historical and scientific data regarding the use of DCB as a gametocide, with a primary focus on its application in tomato and cotton.
Mechanism of Action
The gametocidal activity of this compound stems from its role as a competitive inhibitor of pantothenate synthetase. This enzyme is crucial for the biosynthesis of pantothenate (Vitamin B5), a key precursor to Coenzyme A (CoA). By inhibiting this enzyme, DCB disrupts the production of CoA, a vital cofactor in numerous metabolic pathways, including the synthesis of fatty acids and lipids.
Pollen development is highly dependent on the timely synthesis and deposition of lipids and sporopollenin, which form the structural components of the pollen wall (exine) and the pollen coat. The disruption of CoA biosynthesis due to DCB application leads to a deficiency in the precursors required for these structures, resulting in pollen abortion and male sterility.
Signaling Pathway of DCB-Induced Male Sterility
Caption: Mechanism of DCB-induced male sterility.
Quantitative Data Summary
The following tables summarize the quantitative data on the application of sodium 2,3-dichloroisobutyrate (FW-450) as a gametocide in tomato and cotton.
Table 1: Application of Sodium 2,3-Dichloroisobutyrate on Tomato (Solanum lycopersicum)
| Concentration (%) | Application Timing | Onset of Sterility (Days Post-Treatment) | Duration of Sterility (Days) | Effect on Female Fertility |
| 0.3 | At anthesis | 12 | 12 | 20% reduction in fruit set on hand-pollinated plants[1] |
Table 2: Evaluation of Sodium 2,3-Dichloroisobutyrate (FW-450) on Cotton (Gossypium hirsutum)
| Application Rate (pounds/acre) | Gametocidal Selectivity | Effect on Natural Crossing |
| 1.02 | Indicated male selectivity | Increased |
| Other levels | Caused both male and female sterility | - |
Experimental Protocols
The following are detailed experimental protocols for the application of sodium 2,3-dichloroisobutyrate as a gametocide, derived from published research.
Protocol 1: Induction of Male Sterility in Tomato
Objective: To induce temporary male sterility in tomato plants for the purpose of controlled hybridization.
Materials:
-
Sodium 2,3-dichloroisobutyrate (FW-450)
-
Distilled water
-
Surfactant (e.g., Tween 20)
-
Pressurized sprayer
-
Personal protective equipment (gloves, safety glasses)
-
Tomato plants at the flowering stage
Procedure:
-
Solution Preparation: Prepare a 0.3% (w/v) aqueous solution of sodium 2,3-dichloroisobutyrate. For 1 liter of solution, dissolve 3 grams of sodium 2,3-dichloroisobutyrate in 1 liter of distilled water. Add a surfactant at a concentration of 0.05-0.1% (v/v) to ensure even coverage of the foliage.
-
Application Timing: Apply the solution when the tomato plants are at anthesis (the period during which a flower is fully open and functional).[1]
-
Application Method:
-
Use a pressurized sprayer to apply the solution as a fine mist.
-
Ensure thorough coverage of the entire plant, including flowers and foliage, until the point of runoff.
-
-
Post-Application Care:
-
Maintain the treated plants under standard growing conditions.
-
Avoid overhead irrigation for at least 24 hours after application to allow for absorption of the chemical.
-
-
Assessment of Male Sterility:
-
Beginning approximately 12 days after treatment, assess pollen viability.[1]
-
Collect pollen from treated flowers and examine under a microscope. Non-viable pollen will appear shrunken, empty, or will not stain with viability stains (e.g., acetocarmine or potassium iodide).
-
Attempt self-pollination of treated flowers to confirm lack of fruit set.
-
-
Controlled Pollination:
-
During the period of male sterility (approximately 12 to 24 days post-treatment), hand-pollinate the emasculated flowers with viable pollen from untreated male parent plants.[1]
-
-
Observation of Fertility Restoration:
-
Continue to monitor the plants for the return of normal pollen viability, which is expected to occur around 37 days after the initial treatment.[1]
-
Protocol 2: Evaluation of Gametocidal Effects in Cotton
Objective: To evaluate the efficacy and selectivity of sodium 2,3-dichloroisobutyrate as a male gametocide in cotton.
Materials:
-
Sodium 2,3-dichloroisobutyrate (FW-450)
-
Field sprayer calibrated for the desired application rate
-
Cotton plants at the pre-bloom to early-bloom stage
-
Personal protective equipment
Procedure:
-
Experimental Design:
-
Establish a field trial with a randomized complete block design.
-
Include multiple treatment levels of sodium 2,3-dichloroisobutyrate, including an untreated control. A rate of 1.02 pounds per acre has been reported to show some male-selective effects.
-
-
Application Timing:
-
Apply the gametocide when cotton plants are in the early stages of flowering.
-
-
Application Method:
-
Use a calibrated field sprayer to deliver a uniform application of the gametocide solution at the desired rates.
-
-
Assessment of Male Sterility:
-
Collect flower buds and open flowers from treated and control plants at regular intervals after application.
-
Examine anthers for dehiscence and pollen release.
-
Assess pollen viability using staining methods.
-
-
Assessment of Female Fertility:
-
Emasculate a subset of flowers from treated plants and hand-pollinate them with viable pollen from untreated plants.
-
Record boll set and seed development to determine the effect on female fertility.
-
-
Evaluation of Natural Crossing:
-
In a separate plot, plant the treated cotton varieties in proximity to a variety with a dominant marker gene.
-
Harvest the seeds from the treated plants and grow them out in the next generation.
-
The percentage of offspring exhibiting the dominant marker will indicate the rate of natural cross-pollination.
-
Experimental Workflow for Gametocide Evaluationdot
References
Application Notes and Protocols for the Analytical Detection of 2,3-Dichloroisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloroisobutyric acid is a halogenated carboxylic acid that may arise as a metabolite of certain industrial chemicals or pharmaceuticals, or be present as an impurity. Accurate and sensitive detection of this compound is crucial for various applications, including environmental monitoring, toxicology studies, and quality control in drug development. This document provides detailed protocols for the quantitative analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary analytical techniques are presented for the determination of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high chromatographic resolution and is suitable for volatile compounds. Due to the polar nature of carboxylic acids, a derivatization step is mandatory to increase volatility and improve chromatographic peak shape. Silylation is a common and effective derivatization technique for this purpose.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, and it can often analyze polar compounds without derivatization. However, for enhanced retention on reversed-phase columns and improved ionization efficiency, derivatization might be employed. This method is particularly suitable for complex matrices.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of the described methods. These values are based on typical performance for similar analytes and should be validated experimentally for this compound.
Table 1: GC-MS Method Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.5 - 5 µg/L |
| Limit of Quantitation (LOQ) | 1.5 - 15 µg/L |
| Linearity (R²) | > 0.995 |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
Table 2: LC-MS/MS Method Performance
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.05 - 1 µg/L |
| Limit of Quantitation (LOQ) | 0.15 - 3 µg/L |
| Linearity (R²) | > 0.998 |
| Recovery | 90 - 115% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: GC-MS Analysis with Silylation Derivatization
This protocol describes the analysis of this compound in a liquid sample (e.g., water, plasma) after derivatization to its trimethylsilyl (TMS) ester.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample in a glass centrifuge tube, add a suitable internal standard (e.g., a deuterated analog of the analyte).
-
Acidify the sample to pH < 2 with hydrochloric acid.
-
Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction (steps 3-6) with another 2 mL of extraction solvent.
-
Combine the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation)
-
To the dried extract, add 50 µL of a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Seal the tube tightly.
-
Heat at 70°C for 60 minutes in a heating block or oven.
-
Allow the reaction mixture to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
3. GC-MS Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan
4. Data Analysis
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve prepared with derivatized standards.
Protocol 2: LC-MS/MS Analysis
This protocol describes the direct analysis of this compound in a liquid sample.
1. Sample Preparation (Protein Precipitation for Biological Samples)
-
To 100 µL of the sample (e.g., plasma, serum) in a microcentrifuge tube, add a suitable internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Conditions
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-9 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
3. Data Analysis
-
Identify and quantify this compound based on its specific precursor-to-product ion transitions and retention time.
-
Use a calibration curve prepared from standards in a matrix similar to the samples for accurate quantification.
Visualizations
Application Notes and Protocols for Structure Confirmation of 2,3-Dichloroisobutyric Acid via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the elucidation of molecular structures. For novel compounds or in quality control settings, confirming the structure of a synthesized molecule is a critical step. This document provides detailed application notes and protocols for the use of ¹H and ¹³C NMR spectroscopy to confirm the structure of 2,3-dichloroisobutyric acid. The protocols outlined below are designed to ensure the acquisition of high-quality NMR data, and the application notes will guide the user through the interpretation of the spectral features to verify the molecular structure.
Predicted NMR Data for this compound
The following tables summarize the predicted quantitative data for the ¹H and ¹³C NMR spectra of this compound. These values are based on established NMR prediction algorithms and provide a reference for the expected experimental results.
Table 1: Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~11-12 | Singlet (broad) | 1H | -COOH |
| 2 | ~4.1 - 4.3 | Singlet | 2H | -CH₂Cl |
| 3 | ~1.8 - 2.0 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~170 - 175 | -COOH |
| 2 | ~70 - 75 | -C(Cl)- |
| 3 | ~50 - 55 | -CH₂Cl |
| 4 | ~25 - 30 | -CH₃ |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Selection: The recommended deuterated solvent is chloroform-d (CDCl₃) as it is a good solvent for carboxylic acids and is compatible with most standard NMR instruments.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: ¹H NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions to ensure a homogeneous magnetic field.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Protocol 3: ¹³C NMR Data Acquisition
-
Instrument Setup: Utilize the same tuned and shimmed conditions as for the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Sequence: Standard proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm or the residual solvent signal (CDCl₃ at 77.16 ppm).
-
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for structure confirmation.
Application Notes and Protocols for the Derivatization of 2,3-Dichloroisobutyric Acid for Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dichloroisobutyric acid is a halogenated carboxylic acid that may arise as a process-related impurity or degradant in the synthesis of active pharmaceutical ingredients (APIs). Due to its potential genotoxic properties, regulatory agencies require strict control and monitoring of such impurities at trace levels. The analysis of polar and low volatility compounds like this compound often presents analytical challenges. Derivatization is a crucial sample preparation step to enhance the analyte's volatility for Gas Chromatography (GC) or to improve its ionization efficiency and chromatographic retention for Liquid Chromatography-Mass Spectrometry (LC-MS), thereby enabling sensitive and accurate quantification.
This document provides detailed application notes and protocols for three common derivatization methods for the analysis of this compound:
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Esterification with Boron Trifluoride-Methanol (BF3-Methanol) for GC-MS analysis.
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Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS analysis.
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Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS analysis.
These protocols are designed to be a starting point for method development and validation in a regulated laboratory environment.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Derivatization of this compound is essential to convert it into a more volatile and thermally stable derivative suitable for GC analysis.
A. Method 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
This method converts the carboxylic acid group of this compound into its corresponding methyl ester, which is significantly more volatile.
Experimental Protocol
Materials and Reagents:
-
This compound standard
-
Boron Trifluoride-Methanol solution (14% w/v)
-
Methanol (anhydrous, GC grade)
-
Hexane (GC grade)
-
Sodium sulfate (anhydrous)
-
Deionized water
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Sample vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and syringes
Protocol:
-
Sample Preparation: Accurately weigh approximately 1.0 mg of the this compound standard or sample into a 2 mL glass vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 500 µL of 14% BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
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Extraction: Cool the vial to room temperature. Add 500 µL of deionized water and 500 µL of hexane.
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Phase Separation: Vortex the mixture vigorously for 1 minute. Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer containing the methyl 2,3-dichloroisobutyrate derivative to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Parameters (Typical):
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS System | Agilent 5977B or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data Summary (Representative)
Note: The following data is representative for short-chain halogenated carboxylic acids and should be validated specifically for this compound.
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| LOD (ng/mL) | 0.1 - 1.0 |
| LOQ (ng/mL) | 0.5 - 5.0 |
| Recovery (%) | 85 - 110 |
| Precision (%RSD) | < 15 |
Workflow Diagram:
B. Method 2: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.
Experimental Protocol
Materials and Reagents:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile or Pyridine (anhydrous, GC grade)
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and syringes
Protocol:
-
Sample Preparation: Accurately weigh approximately 1.0 mg of the this compound standard or sample into a 2 mL glass vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. Ensure the sample is completely dry as silylating reagents are moisture-sensitive.
-
Derivatization: Add 100 µL of anhydrous acetonitrile or pyridine to dissolve the sample, followed by 100 µL of BSTFA (+1% TMCS).
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.
GC-MS Parameters (Typical):
Same as for the esterification method.
Quantitative Data Summary (Representative)
Note: The following data is representative for short-chain carboxylic acids and should be validated specifically for this compound.
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| LOD (ng/mL) | 0.5 - 2.0 |
| LOQ (ng/mL) | 2.0 - 10.0 |
| Recovery (%) | 90 - 115 |
| Precision (%RSD) | < 15 |
Workflow Diagram:
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
For non-volatile or thermally labile compounds, LC-MS/MS is a preferred technique. Derivatization can be employed to enhance ionization efficiency and improve chromatographic separation.
A. Method 3: Derivatization with 3-Nitrophenylhydrazine (3-NPH)
This method derivatizes the carboxylic acid group, allowing for sensitive analysis by LC-MS/MS, often in negative ion mode.
Experimental Protocol
Materials and Reagents:
-
This compound standard
-
3-Nitrophenylhydrazine hydrochloride (3-NPH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
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Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Sample vials (1.5 mL)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Protocol:
-
Reagent Preparation:
-
3-NPH solution: Prepare a 50 mM solution of 3-NPH in 50% aqueous methanol.
-
EDC/Pyridine solution: Prepare a 50 mM solution of EDC in 50% aqueous methanol containing 9% pyridine.
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Create calibration standards and quality control samples by diluting the stock solution.
-
Derivatization: In a 1.5 mL microcentrifuge tube, mix 50 µL of the sample or standard solution, 25 µL of the 50 mM 3-NPH solution, and 25 µL of the 50 mM EDC/Pyridine solution.
-
Reaction: Vortex the mixture and incubate at 40°C for 30 minutes.
-
Dilution: After cooling to room temperature, add 900 µL of 10% aqueous acetonitrile to the reaction mixture.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes.
-
Analysis: Transfer the supernatant to an LC vial for injection into the LC-MS/MS system.
LC-MS/MS Parameters (Typical):
| Parameter | Setting |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary (Representative)
Note: The following data is representative for short-chain fatty acids and should be validated specifically for this compound.[1][2][3]
| Parameter | Value |
| Linearity (R²) | > 0.992 |
| LOD (µM) | 0.05 - 0.50 |
| LOQ (µM) | 0.10 - 1.0 |
| Recovery (%) | 88 - 103 |
| Precision (%RSD) | < 15 |
Workflow Diagram:
References
Application Notes and Protocols for 2,3-Dichloroisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloroisobutyric acid and its sodium salt, Sodium 2,3-dichloroisobutyrate, are recognized for their biological activity, particularly as a plant gametocide. The sodium salt is also known by the trade names Mendok and FW-450.[1] This compound's primary application is in agriculture to induce male sterility in plants, a crucial step for producing hybrid seeds without the need for manual emasculation.[1] While its use has been documented in several plant species, detailed molecular mechanisms and signaling pathways are not yet fully understood.[1] This document provides a summary of the available data, application protocols, and a conceptual framework of its potential mechanism of action.
Quantitative Data
The available quantitative data for this compound and its sodium salt is limited. The following tables summarize the known toxicological and application data.
Table 1: Toxicological Data for Sodium 2,3-dichloro-2-methylpropanoate
| Parameter | Value | Species | Source |
| LD50 (Oral) | 8 g/kg | Rat | [2] |
Table 2: Application Data for Sodium 2,3-dichloroisobutyrate as a Plant Gametocide
| Plant Species | Concentration | Application Timing | Observed Effect | Duration of Effect | Source |
| Tomato | 0.3% solution | At anthesis | Male sterility | 12 days, starting 12 days after treatment | |
| Cotton | 1.02 pounds/acre | - | Indicated selective male gametocidal activity, but also caused female sterility at other concentrations | - |
Experimental Protocols
The following are generalized protocols for the application of Sodium 2,3-dichloroisobutyrate as a plant gametocide. Researchers should optimize these protocols for their specific plant species and experimental conditions.
Protocol 1: Induction of Male Sterility in Tomatoes
Objective: To induce male sterility in tomato plants for hybrid seed production.
Materials:
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Sodium 2,3-dichloroisobutyrate (FW-450)
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Distilled water
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Surfactant (e.g., Tween-20)
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Spray bottle or foliar application equipment
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Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Solution Preparation: Prepare a 0.3% (w/v) aqueous solution of Sodium 2,3-dichloroisobutyrate. For 1 liter of solution, dissolve 3 grams of the compound in 1 liter of distilled water.
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Adjuvant Addition: Add a non-ionic surfactant (e.g., Tween-20 at 0.05% v/v) to the solution to ensure uniform coverage of the plant foliage.
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Application Timing: Apply the solution to tomato plants at the time of anthesis (when the flowers are fully open).
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Foliar Application: Thoroughly spray the entire plant, ensuring complete coverage of the flowers and foliage.
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Post-Application Care: Grow the treated plants under standard greenhouse or field conditions.
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Verification of Male Sterility: Twelve days after the application, begin assessing pollen viability using microscopy and staining techniques (e.g., acetocarmine stain). Non-viable pollen will appear shrunken and unstained.
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Hand Pollination: For hybrid seed production, hand-pollinate the emasculated flowers with viable pollen from untreated male parent plants.
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Data Collection: Monitor the duration of male sterility. In tomatoes, fertility is expected to return approximately 37 days after treatment. Record fruit set and seed yield from hand-pollinated flowers.
Protocol 2: General Protocol for Screening Gametocidal Activity
Objective: To determine the optimal concentration and application timing of Sodium 2,3-dichloroisobutyrate for inducing male sterility in a new plant species.
Materials:
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Sodium 2,3-dichloroisobutyrate
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Distilled water
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Surfactant
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Foliar application equipment
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Microscope and slides
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Pollen viability stain (e.g., Alexander's stain, acetocarmine)
Procedure:
-
Concentration Gradient: Prepare a series of concentrations of Sodium 2,3-dichloroisobutyrate (e.g., 0.1%, 0.2%, 0.3%, 0.4%, 0.5% w/v) in distilled water with a surfactant.
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Application at Different Growth Stages: Treat separate groups of plants at different pre-meiotic and meiotic stages of pollen development (e.g., pre-meiotic, early prophase, late prophase).
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Control Group: Include a control group of plants sprayed only with water and surfactant.
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Pollen Viability Assessment: At regular intervals after treatment, collect pollen from newly opened flowers and assess viability using a suitable stain. Count the percentage of viable and non-viable pollen grains.
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Phytotoxicity Assessment: Visually inspect the treated plants for any signs of phytotoxicity, such as leaf burn, stunting, or flower abortion.
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Female Fertility Assessment: To ensure the gametocide is selectively affecting male fertility, hand-pollinate some of the treated flowers with viable pollen from untreated plants and monitor fruit and seed set.
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Data Analysis: Determine the optimal concentration and application timing that induces the highest percentage of male sterility with the lowest phytotoxicity and no significant impact on female fertility.
Signaling Pathways and Mechanisms of Action
The precise molecular signaling pathway of this compound in inducing male sterility in plants is not well-defined. However, based on its chemical structure as a chlorinated aliphatic acid and limited mechanistic studies on related compounds, a potential mode of action involves the inhibition of key metabolic pathways essential for pollen development. One study suggested that 2,3-dichloroisobutyrate inhibits the enzymatic synthesis of pantothenate in yeast. Pantothenate (Vitamin B5) is a precursor for the synthesis of Coenzyme A (CoA), a vital molecule in numerous metabolic processes, including the citric acid cycle and fatty acid metabolism.
Below are diagrams illustrating a conceptual workflow for testing gametocidal effects and a hypothetical signaling pathway for the action of this compound.
Caption: Experimental workflow for evaluating gametocidal activity.
Caption: Hypothetical signaling pathway for induced male sterility.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloroisobutyric Acid
Welcome to the technical support center for the synthesis of 2,3-Dichloroisobutyric acid. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve synthesis yield.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: While specific literature on the synthesis of this compound is not abundant, analogous syntheses of chlorinated carboxylic acids suggest that methacrylic acid or its derivatives are plausible starting materials. The reaction would likely involve the addition of chlorine across the double bond and subsequent reaction at the alpha-carbon. Another potential route could start from isobutyric acid followed by a di-chlorination step.
Q2: What are the critical reaction parameters that influence the yield of this compound?
A2: Key parameters influencing the yield include reaction temperature, the choice of chlorinating agent, catalyst, solvent, and reaction time. For instance, in the synthesis of similar chlorinated acids, controlling the temperature is crucial to prevent unwanted side reactions and decomposition of the product.
Q3: What are the potential side reactions during the synthesis of this compound?
A3: Potential side reactions could include over-chlorination leading to tri- or tetra-chlorinated products, elimination reactions resulting in unsaturated acids, and decarboxylation under harsh thermal conditions. The formation of regioisomers, if the starting material is asymmetrical, is also a possibility.
Q4: What purification methods are most effective for isolating this compound?
A4: Purification of the final product can typically be achieved through extraction, followed by distillation under reduced pressure. Recrystallization is another common method if the product is a solid at room temperature. The choice of solvent for extraction and recrystallization is critical for obtaining high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst or reagent. | Ensure the catalyst is active and reagents are of appropriate purity. |
| Incorrect reaction temperature. | Optimize the reaction temperature. For many chlorination reactions, a lower temperature might be necessary to prevent side reactions. | |
| Insufficient reaction time. | Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. | |
| Formation of Multiple Products (Low Selectivity) | Reaction temperature is too high. | Lower the reaction temperature to favor the formation of the desired product. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the reactants and chlorinating agent. | |
| Inappropriate catalyst or solvent. | Experiment with different catalysts and solvents to improve selectivity. | |
| Product Decomposition | High reaction or purification temperature. | Use lower temperatures during the reaction and purification steps. Vacuum distillation is recommended. |
| Presence of impurities that catalyze decomposition. | Ensure all glassware is clean and reagents are pure. | |
| Difficulty in Product Isolation | Inefficient extraction. | Optimize the pH for extraction. Acidify the reaction mixture before extracting the carboxylic acid with an organic solvent. |
| Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. | |
| Co-distillation with solvent or impurities. | Use a fractionating column during distillation for better separation. |
Experimental Protocols
Note: The following is a generalized protocol based on the synthesis of similar chlorinated carboxylic acids and should be optimized for the specific synthesis of this compound.
General Chlorination of an Unsaturated Carboxylic Acid Precursor:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve the unsaturated carboxylic acid precursor (e.g., methacrylic acid) in a suitable inert solvent (e.g., carbon tetrachloride).
-
Chlorination: Cool the solution in an ice bath. Slowly add the chlorinating agent (e.g., a solution of chlorine in the same solvent) dropwise from the dropping funnel with constant stirring. The reaction is often exothermic and the temperature should be maintained below a certain threshold (e.g., 10 °C) to minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess chlorinating agent with a reducing agent (e.g., sodium thiosulfate solution).
-
Extraction: Transfer the reaction mixture to a separatory funnel. Wash with water and then extract the product into an organic solvent (e.g., diethyl ether). If the product is a carboxylic acid, the aqueous layer should be acidified before extraction.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or recrystallization.
Data Presentation
Table 1: Hypothetical Data on the Effect of Temperature on Yield
| Reaction Temperature (°C) | Yield (%) | Purity (%) |
| 0 | 45 | 95 |
| 10 | 65 | 92 |
| 25 (Room Temp) | 75 | 85 |
| 50 | 50 | 70 |
This table presents hypothetical data to illustrate the importance of temperature control in the synthesis. Actual results may vary.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield and purity of this compound.
Technical Support Center: Purification of 2,3-Dichloroisobutyric Acid
Welcome to the Technical Support Center for 2,3-Dichloroisobutyric Acid. This guide is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with the purification of this compound in your laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis process, and isomers. Depending on the synthetic route, potential impurities might include isomers like 2,3-dichlorobutanoic acid or other chlorinated organic compounds. The presence of residual solvents from the reaction or initial extraction steps is also a common issue.
Q2: Which purification techniques are most effective for this compound?
A2: The most suitable purification techniques for this compound are typically recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: A good recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures. The ideal solvent should also be one in which the impurities are either very soluble or insoluble at all temperatures. It is recommended to perform small-scale solubility tests with various solvents to determine the most suitable one.
Q4: My purified this compound is still showing impurities in the analysis. What should I do?
A4: If impurities persist after a single purification step, a second purification using either the same method or a different one is advisable. For instance, if recrystallization does not remove a particular impurity, column chromatography with an appropriate solvent system may be effective. It is also important to ensure that the compound is not degrading during the purification process.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low Recovery of Purified Product | - The chosen solvent is too good at room temperature. - Too much solvent was used. - The solution was not cooled sufficiently. | - Re-evaluate solvent choice by testing solubility at different temperatures. - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation. |
| Product Oiling Out (Forms an Oil Instead of Crystals) | - The boiling point of the solvent is higher than the melting point of the product. - The solution is supersaturated. | - Choose a solvent with a lower boiling point. - Try adding a seed crystal to induce crystallization. - Re-dissolve the oil in a small amount of hot solvent and allow it to cool more slowly. |
| Colored Impurities Remain in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1][2][3] Note that charcoal should not be used if it can react with the product. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product and Impurities | - The solvent system (mobile phase) has incorrect polarity. - The column is overloaded with the sample. | - Optimize the mobile phase polarity. If the compounds are eluting too quickly, decrease the polarity of the solvent system. If they are not moving, increase the polarity. - Reduce the amount of crude product loaded onto the column. |
| Streaking or Tailing of the Product Band | - The product is interacting too strongly with the stationary phase (e.g., silica gel). - The sample is not soluble in the mobile phase. | - Add a small amount of a polar solvent (like methanol) or a few drops of acetic acid to the mobile phase to reduce strong interactions. - Ensure the crude product is fully dissolved in a minimum amount of the mobile phase before loading it onto the column. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Conduct small-scale solubility tests to identify a suitable solvent or solvent mixture. Water or a mixture of an organic solvent and water could be effective.
-
Dissolution: In a fume hood, add the crude this compound to an Erlenmeyer flask. Add a minimal amount of the selected solvent and gently heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, you can then place the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a slurry packing method with a non-polar solvent.
-
Mobile Phase Selection: Determine an appropriate mobile phase (solvent system) through thin-layer chromatography (TLC) analysis. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Step-by-step process for purifying this compound using column chromatography.
References
Technical Support Center: Purifying 2,3-Dichloroisobutyric Acid
Welcome to the technical support center for the purification of 2,3-Dichloroisobutyric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
While specific impurities depend on the synthetic route, potential contaminants in crude this compound may include starting materials, reagents, solvents, and byproducts from side reactions. Common impurity types for carboxylic acids can include related isomers, precursors, or products of over-reaction.
Q2: Which purification techniques are most effective for this compound?
The most suitable purification method depends on the nature of the impurities. Commonly used techniques for carboxylic acids include:
-
Recrystallization: Effective for removing soluble and insoluble impurities from solid samples.[1][2]
-
Chromatography: Techniques like reversed-phase flash chromatography or anion-exchange chromatography can separate the target compound from structurally similar impurities.[3][4][5]
-
Distillation: Suitable if the compound is a liquid and has a significantly different boiling point from its impurities.
Q3: How can I remove colored impurities from my sample?
Colored impurities can often be removed by treating the solution with activated charcoal before the final crystallization or filtration step.[6][7] The charcoal adsorbs the colored molecules, which are then removed by filtration.[6]
Q4: My compound will not crystallize during recrystallization. What should I do?
If crystallization does not occur upon cooling, several techniques can be employed to induce it:
-
Scratching: Gently scratching the inside of the flask at the air-liquid interface with a glass rod can create nucleation sites.[8]
-
Seeding: Adding a small crystal of the pure compound can initiate crystallization.
-
Cooling: Further cooling the solution in an ice bath may be necessary.[8]
-
Solvent Evaporation: Reducing the volume of the solvent can increase the concentration and promote crystallization.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Action |
| Low Recovery of Pure Product | The compound is too soluble in the chosen solvent, even at low temperatures. | Select a different solvent or use a mixed-solvent system. |
| Too much solvent was used. | Evaporate some of the solvent to increase the concentration of the desired compound. | |
| Oily Precipitate Forms Instead of Crystals | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling solvent. |
| The solution is supersaturated with impurities. | Perform a preliminary purification step or use a different purification technique. | |
| Premature Crystallization During Hot Filtration | The solution cools too quickly in the funnel. | Warm the filtration apparatus (funnel and receiving flask) before filtration.[1] Use a fluted filter paper to speed up the filtration process.[6] |
Chromatography Issues
| Problem | Possible Cause | Troubleshooting Action |
| Poor Separation of Peaks (Reversed-Phase) | The mobile phase composition is not optimal. | Adjust the solvent gradient or the isocratic mobile phase composition. For carboxylic acids, adding a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[3] |
| The column is overloaded. | Reduce the amount of sample loaded onto the column.[9] | |
| No Elution of the Compound (Anion-Exchange) | The ionic strength of the elution buffer is too low. | Increase the salt concentration of the elution buffer to displace the carboxylic acid from the resin.[4][10] |
| The pH of the buffer is incorrect. | Ensure the pH of the loading buffer is high enough for the carboxylic acid to be in its anionic form and bind to the column. |
Experimental Protocols
General Recrystallization Protocol for a Solid Carboxylic Acid
-
Solvent Selection: Test the solubility of the crude this compound in various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude solid to dissolve it completely.[8]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.[6]
-
Hot Filtration: If there are insoluble impurities or activated charcoal, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[1][6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals, for example, by air-drying or in a vacuum oven.[1]
General Protocol for Reversed-Phase Flash Chromatography
-
Method Development: Develop a separation method using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine a suitable mobile phase.[3] A common mobile phase for carboxylic acids is a mixture of water and acetonitrile with 0.1% TFA.[3]
-
Column Equilibration: Equilibrate the C18 reversed-phase column with the initial mobile phase composition.
-
Sample Preparation: Dissolve the crude this compound in a small amount of the mobile phase or a suitable solvent.
-
Loading: Load the sample onto the column.
-
Elution: Run the chromatography using the predetermined mobile phase gradient or isocratic conditions.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis: Analyze the fractions (e.g., by TLC or HPLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of a solid compound by recrystallization.
Caption: Decision-making process for inducing crystallization during recrystallization.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. teledyneisco.com [teledyneisco.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. famu.edu [famu.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. EP1059975A2 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2,3-Dichloroisobutyric Acid
Welcome to the technical support center for the synthesis of 2,3-Dichloroisobutyric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include methacrylic acid or isobutyric acid. The choice of starting material will dictate the reaction conditions and potential side products.
Q2: What are the primary challenges in the synthesis of this compound?
A2: The main challenges include controlling the regioselectivity of the chlorination to obtain the desired 2,3-dichloro isomer, preventing over-chlorination, minimizing side reactions such as elimination, and purifying the final product from a complex reaction mixture.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3: For monitoring the reaction, Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable. For characterizing the final product and identifying impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), GC-MS, and elemental analysis are recommended.
Q4: Are there any specific safety precautions to consider during the synthesis?
A4: Yes. The synthesis often involves corrosive and toxic reagents such as chlorine gas or thionyl chloride. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that appropriate quenching agents are readily available.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion.- Increase the reaction time or temperature, but be cautious of potential side reactions. |
| Suboptimal Reagent Stoichiometry | - Optimize the molar ratio of the chlorinating agent to the starting material. An excess may lead to over-chlorination, while an insufficient amount will result in incomplete conversion. |
| Poor Quality of Reagents | - Ensure that the starting materials and reagents are pure and dry. Moisture can interfere with many chlorination reactions. |
| Product Loss During Work-up | - Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous work-up to keep the carboxylic acid in the desired phase. |
Problem 2: Formation of Multiple Isomers and Byproducts
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of Regioselectivity | - The choice of chlorinating agent and reaction conditions is critical. For example, using N-chlorosuccinimide (NCS) with a radical initiator might offer different selectivity compared to chlorine gas. - Explore different catalysts that can direct the chlorination to the desired positions. |
| Over-chlorination | - Carefully control the stoichiometry of the chlorinating agent. Adding the chlorinating agent portion-wise can help prevent local high concentrations that lead to over-chlorination. |
| Elimination Reactions | - High temperatures can promote the elimination of HCl to form unsaturated byproducts. Running the reaction at a lower temperature, even if it requires a longer reaction time, can minimize this side reaction. |
| Rearrangement Reactions | - Certain reaction conditions can lead to carbocationic intermediates that may undergo rearrangement. Using conditions that favor a radical or concerted mechanism can prevent this. |
Experimental Protocols
Protocol 1: Chlorination of Methacrylic Acid
This protocol describes a general procedure for the synthesis of this compound from methacrylic acid.
Materials:
-
Methacrylic acid
-
Chlorine gas (Cl₂)
-
Carbon tetrachloride (CCl₄) as solvent
-
Anhydrous sodium sulfate
-
Distilled water
-
Sodium bicarbonate solution (5%)
-
Hydrochloric acid (1M)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser, dissolve methacrylic acid (1 equivalent) in anhydrous CCl₄.
-
Protect the reaction from light to prevent radical side reactions.
-
Bubble chlorine gas slowly through the solution at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, stop the chlorine flow and purge the system with nitrogen to remove any excess chlorine.
-
Wash the reaction mixture with distilled water and then with a 5% sodium bicarbonate solution to remove unreacted acid and HCl.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2 and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Decision Pathway for Minimizing Byproducts
Caption: A decision-making diagram for reducing byproduct formation.
degradation pathways of 2,3-Dichloroisobutyric acid under experimental conditions
Disclaimer: Direct experimental data on the degradation pathways of 2,3-Dichloroisobutyric acid is limited in publicly available literature. This guide provides a framework for approaching its study based on established principles for the degradation of structurally similar chlorinated aliphatic and carboxylic acid compounds. The protocols and pathways described herein are intended as a starting point for experimental design.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges researchers may encounter when investigating the degradation of chlorinated organic compounds like this compound.
| Question | Answer |
| Q1: My this compound concentration is not decreasing in my microbial culture. What are the possible reasons? | A1: There are several potential reasons for a lack of degradation: - Toxicity: The initial concentration of this compound or its intermediates might be toxic to the microorganisms.[1][2] Consider starting with a lower concentration. - Lack of Appropriate Microorganisms: The microbial consortium you are using may not possess the necessary enzymes for dechlorination or metabolism.[3] Enrichment cultures from contaminated sites may be more successful. - Incorrect Environmental Conditions: The pH, temperature, oxygen levels (aerobic vs. anaerobic), or nutrient availability may not be optimal for the degrading microorganisms.[4] - Recalcitrance: Highly chlorinated compounds can be resistant to degradation.[1][2] |
| Q2: How can I differentiate between biotic (microbial) and abiotic (non-biological) degradation? | A2: To distinguish between these processes, it is crucial to set up proper controls: - Abiotic Control: A sterile control containing the same medium and this compound concentration but no microorganisms. This can be achieved by autoclaving or adding a chemical sterilant like sodium azide. Any degradation observed in this control is considered abiotic.[5] - Biotic Control: The experimental setup with the microbial culture. The difference in degradation between the biotic and abiotic controls indicates the extent of microbial activity.[5][6][7] |
| Q3: I observe the formation of intermediate products, but the parent compound does not fully degrade. What does this indicate? | A3: This suggests that the microbial pathway is incomplete. The microorganisms may be able to perform the initial dechlorination or transformation steps, but lack the enzymes to further metabolize the intermediates.[1] These intermediates could also be toxic, inhibiting further microbial activity.[1][2] Analytical techniques like GC-MS or LC-MS can help identify these intermediates. |
| Q4: What are the key differences between aerobic and anaerobic degradation pathways for chlorinated compounds? | A4: Aerobic degradation typically involves oxidation, often initiated by oxygenase enzymes that incorporate oxygen into the molecule, leading to dechlorination.[8][9] Anaerobic degradation often proceeds via reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms.[8][9] This process, known as halorespiration, uses the chlorinated compound as an electron acceptor.[9] |
| Q5: My analytical results are inconsistent. What should I check? | A5: Inconsistent results can stem from several sources: - Sample Preparation: Ensure consistent extraction and derivatization procedures if used. Carboxylic acids can be challenging to analyze and may require derivatization for certain chromatographic methods.[10][11][12] - Analytical Method: Validate your analytical method (e.g., HPLC, GC-MS) for linearity, accuracy, and precision with this compound standards.[10][11] - Volatility/Sorption: The compound or its intermediates may be volatile or may adsorb to the experimental apparatus. Account for this in your mass balance calculations. |
Hypothetical Degradation Pathways
The following diagrams illustrate plausible degradation pathways for this compound based on known mechanisms for similar compounds. These are hypothetical and require experimental validation.
Aerobic Degradation
Under aerobic conditions, degradation may be initiated by a dehalogenase, followed by oxidation.
References
- 1. Frontiers | Microbial Synthesis and Transformation of Inorganic and Organic Chlorine Compounds [frontiersin.org]
- 2. Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.rug.nl [pure.rug.nl]
- 5. microbenotes.com [microbenotes.com]
- 6. Biotic Factors vs. Abiotic Factors: Examples and Dependencies | HowStuffWorks [science.howstuffworks.com]
- 7. Biotic and abiotic factors | Research Starters | EBSCO Research [ebsco.com]
- 8. eurochlor.org [eurochlor.org]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. researchgate.net [researchgate.net]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 2,3-Dichloroisobutyric Acid
Welcome to the Technical Support Center for the synthesis of 2,3-Dichloroisobutyric Acid. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through the electrophilic addition of chlorine (Cl₂) to the carbon-carbon double bond of methacrylic acid. This reaction typically proceeds via a cyclic chloronium ion intermediate, leading to the anti-addition of two chlorine atoms across the double bond.[1]
Q2: What are the main safety precautions to consider during this synthesis?
A2: The synthesis involves hazardous materials that require strict safety protocols.
-
Chlorine Gas (Cl₂): Chlorine is a toxic and corrosive gas. All manipulations involving chlorine gas must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chlorine-resistant gloves, is mandatory. A self-contained breathing apparatus (SCBA) should be readily available in case of a leak.[1][2][3]
-
Chlorinated Carboxylic Acids: The product, this compound, and other chlorinated intermediates are corrosive and can cause skin and eye irritation. Handle with care and use appropriate PPE.
-
Solvents: Inert chlorinated solvents like carbon tetrachloride or dichloromethane are often used. These are hazardous and should be handled in a fume hood.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material, methacrylic acid. Additionally, taking aliquots from the reaction mixture and analyzing them by ¹H NMR spectroscopy can confirm the disappearance of the vinyl protons of methacrylic acid and the appearance of new signals corresponding to the product.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: The structure of this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group and the methylene group, with chemical shifts influenced by the adjacent chlorine atoms. A broad singlet for the carboxylic acid proton will also be present, typically in the downfield region (10-12 ppm).[4][5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic carbon, the two chlorinated carbons, and the methyl carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit a characteristic broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Chlorinating Agent: The chlorine gas source may be old or depleted. 2. Low Reaction Temperature: The reaction may be too slow at very low temperatures. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. | 1. Use a fresh cylinder of chlorine gas. 2. Allow the reaction to warm to room temperature, but monitor for exothermic reactions. 3. Extend the reaction time and monitor by TLC or ¹H NMR. |
| Formation of Byproducts (e.g., Chlorohydrins) | 1. Presence of Water: Traces of water in the solvent or on the glassware can react with the chloronium ion intermediate to form a chlorohydrin.[1][6] 2. Reaction with Solvent: Some solvents may not be completely inert under the reaction conditions. | 1. Ensure all glassware is oven-dried before use. Use anhydrous solvents. 2. Use a highly inert solvent such as carbon tetrachloride or dichloromethane. |
| Mixture of Stereoisomers | 1. Radical Pathway: Exposure to UV light or high temperatures can initiate a radical chlorination pathway, which is not stereoselective.[1] | 1. Conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil. Maintain a low to moderate reaction temperature. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The product may be a viscous oil at room temperature, making filtration difficult. 2. Co-precipitation of Impurities: Impurities may crystallize along with the product during recrystallization. | 1. If the product is an oil, use extraction followed by vacuum distillation for purification. 2. Perform a slow recrystallization. If impurities persist, consider using a different solvent system or column chromatography. |
Experimental Protocols
Synthesis of this compound via Chlorination of Methacrylic Acid
This protocol is a representative procedure based on general methods for the chlorination of unsaturated carboxylic acids.
Materials:
-
Methacrylic acid
-
Chlorine gas (Cl₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hexane
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the reaction mixture, and a condenser.
-
Charging Reactants: Dissolve methacrylic acid (1.0 eq) in anhydrous carbon tetrachloride (approx. 0.5 M solution) and add it to the flask.
-
Chlorination: Cool the flask in an ice bath to 0-5 °C. Bubble chlorine gas (1.1 eq) slowly through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C. The disappearance of the yellow-green color of chlorine indicates its consumption.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) until the methacrylic acid spot is no longer visible.
-
Quenching: Once the reaction is complete, stop the flow of chlorine gas and bubble nitrogen gas through the mixture to remove any excess dissolved chlorine.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and HCl formed. Be cautious of gas evolution (CO₂).
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation if the product is a liquid at room temperature.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₄H₆Cl₂O₂ | N/A |
| Molecular Weight | 156.99 g/mol | N/A |
| Appearance | Colorless liquid or low-melting solid | [7] |
| ¹H NMR (CDCl₃) | Signals corresponding to -CH₃, -CH₂Cl, and -COOH protons | [4] |
| Boiling Point | Not readily available | N/A |
| Melting Point | Not readily available | N/A |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Caption: Simplified reaction pathway for the chlorination of methacrylic acid.
References
improving resolution in the chromatographic separation of haloacids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of haloacetic acids (HAAs) during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution and peak tailing with early-eluting haloacids like MCAA and MBAA in reversed-phase HPLC?
A1: This is a common issue often related to the mobile phase pH. Haloacetic acids are weak acids, and if the pH of the mobile phase is near or above their pKa (typically 2.5–3.0), they will exist in an ionized, more polar state.[1] This increased polarity reduces their retention on non-polar stationary phases (like C18), causing them to elute early, often near the solvent front, with poor peak shape and co-elution.[1]
The solution is to employ ion suppression . By adjusting the mobile phase pH to be at least 1.5–2 pH units below the analytes' pKa, you convert the acids to their neutral, less polar form.[1][2][3] This enhances their interaction with the stationary phase, leading to increased retention and significantly improved peak shape. A target pH of 2.0–2.5 is generally recommended.[1]
Q2: I've adjusted the mobile phase pH, but the resolution of some haloacid pairs is still not optimal. What other parameters can I adjust?
A2: After pH optimization, you can fine-tune several other chromatographic parameters to improve resolution. These include the mobile phase gradient, flow rate, column temperature, and the type of organic solvent used.[1][4] A systematic approach to optimizing these variables is often necessary.
Q3: When should I suspect that the column itself is the cause of poor resolution?
A3: If you have already optimized the mobile phase and other instrumental parameters but still face issues like high backpressure, consistently poor peak shape, or loss of resolution, the column may be the problem.[1] Potential column-related issues include a blocked inlet frit, contamination from sample matrix, or degradation of the stationary phase.[5]
Q4: What are the main differences between EPA Method 552.3 and EPA Method 557 for haloacid analysis?
A4: These two EPA methods represent different approaches to HAA analysis.
-
EPA Method 552.3 is a gas chromatography (GC) method. It requires a multi-step sample preparation process involving liquid-liquid extraction and derivatization to convert the acidic HAAs into their more volatile methyl esters.[6][7][8][9] It typically uses an electron capture detector (ECD).[7][8]
-
EPA Method 557 is an ion chromatography (IC) method coupled with tandem mass spectrometry (IC-MS/MS).[10][11][12] Its key advantage is that it allows for the direct injection of water samples without the need for extraction or derivatization, significantly reducing sample preparation time.[10][12][13] The method often includes features like matrix diversion to prevent contamination of the mass spectrometer.[6][11]
Troubleshooting Guide: Improving Resolution
This guide provides a systematic workflow for troubleshooting and resolving common resolution problems encountered during the chromatographic separation of haloacids.
Workflow for Troubleshooting Poor Resolution
Caption: A step-by-step workflow for troubleshooting poor resolution in HAA analysis.
Data on Parameter Optimization
The following table summarizes the impact of adjusting key chromatographic parameters on resolution.
| Parameter | Recommended Adjustment | Primary Effect on Resolution | Potential Side Effects |
| Mobile Phase pH | Adjust to 2.0-2.5 (for RP-HPLC) | Increases retention and improves peak shape for acidic HAAs by suppressing ionization.[1][2] | Minimal, but ensure buffer compatibility with your detector (e.g., use volatile buffers for MS).[1] |
| Gradient Slope | Decrease the slope (make it shallower) | Increases the separation between closely eluting peaks by allowing more time for differential migration.[1] | Increases total analysis time. |
| Flow Rate | Decrease | Often improves chromatographic efficiency, leading to narrower peaks and better resolution.[1] | Increases analysis time; may lead to peak broadening from diffusion if excessively low.[1] |
| Column Temperature | Decrease/Increase (Empirical) | Can alter selectivity and retention. The effect is compound-dependent and requires testing.[4][14] | May increase or decrease backpressure and affect peak width.[1] |
| Organic Solvent | Switch between Acetonitrile and Methanol | Can significantly alter selectivity due to different solvent-analyte interactions.[1][2] | Acetonitrile generally provides sharper peaks (better efficiency). A new gradient may need to be developed. |
| Column Choice | Select a specialized HAA column | Provides a stationary phase optimized for the specific chemistry of haloacids, potentially offering superior selectivity.[15][16] | May require specific mobile phase conditions recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Key Steps for Direct Injection Analysis (Based on EPA Method 557)
This protocol outlines the general steps for the analysis of HAAs in drinking water using ion chromatography with mass spectrometry, which avoids derivatization.
-
Sample Preservation: Upon collection, add ammonium chloride to the water sample to a final concentration of 100 mg/L. This quenches residual chlorine and prevents further HAA formation. Store samples at or below 6°C, protected from light.[11][17]
-
Instrumentation: Utilize an ion chromatography (IC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.[10][11]
-
Chromatographic Conditions:
-
Column: A high-capacity anion-exchange column suitable for HAA analysis (e.g., Dionex IonPac AS24).[16]
-
Mobile Phase: A potassium hydroxide (KOH) gradient generated electrolytically is commonly used.[12]
-
Flow Rate: Typically in the range of 0.3 mL/min.[16]
-
Temperature: Maintain column at a controlled temperature (e.g., 15-30°C) to ensure reproducible retention times.[6][16]
-
-
Direct Injection: Inject the preserved water sample directly into the IC system. No extraction or derivatization is required.[10][12]
-
Matrix Diversion: If available, use a diverter valve to direct the early-eluting, high-concentration matrix ions (like chloride and sulfate) to waste, preventing them from entering and contaminating the MS source.[6][11]
-
Detection: Detect and quantify the HAAs using the MS/MS system in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6]
Protocol 2: Key Steps for GC-ECD Analysis (Based on EPA Method 552.3)
This protocol involves a derivatization step to make the HAAs suitable for gas chromatography.
-
Sample Preparation & Extraction:
-
Derivatization:
-
Phase Separation & Neutralization:
-
GC-ECD Analysis:
Principle of Ion Suppression in Reversed-Phase HPLC
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mastelf.com [mastelf.com]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. NEMI Method Summary - 557 [nemi.gov]
- 12. lcms.cz [lcms.cz]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analyze Haloacetic Acids in Under 13 Minutes with Rtx-CLPesticides Columns [restek.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. agilent.com [agilent.com]
Technical Support Center: Scaling Up the Production of 2,3-Dichloroisobutyric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 2,3-Dichloroisobutyric acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work and scale-up.
Synthesis Pathway Overview
The primary synthesis route discussed is the direct chlorination of methacrylic acid. This process involves the addition of chlorine across the double bond of methacrylic acid to form the vicinal dihalide product, this compound.
Caption: Hypothesized synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most direct and common method is the electrophilic addition of chlorine (Cl₂) to methacrylic acid. This reaction is typically carried out in an inert solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane or carbon tetrachloride), at a controlled temperature to manage the exothermic nature of the reaction.
Q2: What are the primary safety concerns when handling the reagents for this synthesis?
A2: Both chlorine gas and methacrylic acid pose significant safety risks. Chlorine is a toxic and corrosive gas, requiring a well-ventilated fume hood and appropriate gas handling equipment. Methacrylic acid is corrosive and has a pungent odor.[1] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Q3: Can I use other chlorinating agents instead of chlorine gas?
A3: While other chlorinating agents exist, for the specific addition across a double bond to form a vicinal dichloride, chlorine gas is the most direct reagent. The use of reagents like sulfuryl chloride (SO₂Cl₂) might lead to different reaction pathways, including free-radical substitution, especially under UV light or with radical initiators.
Troubleshooting Guides
Low Product Yield
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Ensure a slight molar excess of chlorine is used. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of completion.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of a chlorohydrin if water is present in the reaction mixture.
-
Solution: Use anhydrous solvents and dry all glassware thoroughly before starting the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent moisture from entering the system.
-
-
Product Loss During Workup: The product might be lost during the extraction and purification steps.
-
Solution: Optimize the pH during aqueous washes to ensure the carboxylic acid is in its desired form (either as the free acid in the organic layer or as a salt in the aqueous layer) for efficient separation.[2]
-
| Parameter | Recommended Condition | Troubleshooting Action |
| Chlorine Molarity | 1.05 - 1.1 equivalents | Increase to 1.1 eq. if starting material remains. |
| Reaction Temperature | 0 - 10 °C | Ensure the cooling bath is maintained at the correct temperature. |
| Solvent Purity | Anhydrous Grade | Use freshly dried solvent. |
| Reaction Time | 2 - 4 hours | Monitor by TLC/GC to confirm completion. |
Product Purity Issues
Q5: My final product is impure. What are the likely contaminants and how can I remove them?
A5: Common impurities include unreacted starting material, side-reaction products, and residual solvent.
-
Unreacted Methacrylic Acid: If the reaction is incomplete, you will have the starting material in your product.
-
Purification Step: Perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The this compound and any unreacted methacrylic acid will move to the aqueous layer as their carboxylate salts. The aqueous layer can then be re-acidified and the purified product extracted.[2]
-
-
Chlorohydrin Byproduct: The presence of water can lead to the formation of 3-chloro-2-hydroxy-2-methylpropanoic acid.
-
Purification Step: This byproduct has different polarity and boiling point. Fractional distillation under reduced pressure is often effective for separation.
-
-
Residual Solvent: The solvent used for the reaction or extraction may remain.
-
Purification Step: Remove residual solvent under high vacuum. For higher boiling point solvents, ensure your distillation parameters are appropriate.
-
Caption: A logical workflow for troubleshooting common production issues.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Methacrylic acid (1.0 eq)
-
Dichloromethane (anhydrous)
-
Chlorine gas (1.1 eq)
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube, dissolve methacrylic acid in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Chlorination: Bubble chlorine gas slowly through the stirred solution. Monitor the temperature to ensure it does not exceed 10 °C. The reaction is often accompanied by a dissipation of the yellow-green color of chlorine.
-
Reaction Monitoring: After the addition of chlorine is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, bubble nitrogen gas through the solution to remove any excess dissolved chlorine.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with water to remove any HCl formed.
-
Extract with a saturated sodium bicarbonate solution. The product will move to the aqueous layer.
-
Separate the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer with 1 M HCl until the pH is approximately 1-2. A white precipitate or oil of the product should form.
-
Extract the product back into dichloromethane.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation.
| Parameter | Typical Value |
| Purity after Workup | 85-95% |
| Purity after Distillation | >98% |
| Expected Yield | 70-85% |
References
common pitfalls in the handling and storage of 2,3-Dichloroisobutyric acid
This technical support center provides guidance on the common pitfalls in the handling and storage of 2,3-Dichloroisobutyric acid. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific data for this compound is limited, the following guidance is based on the general properties of chlorinated carboxylic acids.
Troubleshooting Guides
Issue: Degradation of this compound Suspected
| Symptom | Possible Cause | Suggested Action |
| Discoloration of the solid or solution (e.g., yellowing) | Exposure to light, heat, or contaminants. | Store the compound in a tightly sealed, amber glass container in a cool, dark, and dry place.[1][2] Consider purification by recrystallization if the purity is critical for the experiment. |
| Unexpected pH changes in solutions | Hydrolysis or decomposition, potentially releasing HCl. | Prepare solutions fresh before use. If solutions need to be stored, keep them at a low temperature (2-8°C) for a short duration. Monitor the pH of the stock solution before each use. |
| Inconsistent experimental results | Degradation of the compound, leading to lower effective concentration or interfering byproducts. | Confirm the purity of the starting material using an appropriate analytical method (e.g., NMR, HPLC-MS). If degradation is suspected, use a freshly opened container or a recently purified batch. |
| Precipitate formation in solutions | Change in solubility due to temperature fluctuations or reaction with the solvent or dissolved gases. | Ensure the compound is fully dissolved at the desired concentration. If storing solutions, visually inspect for precipitates before use. Gentle warming and sonication may help in redissolving, but be cautious of accelerating degradation. |
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound?
Based on structurally similar compounds, this compound should be handled with caution. It is likely to be corrosive and may cause skin and eye irritation or burns.[2] Inhalation of dust or vapors may irritate the respiratory tract. Always handle this compound in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
2. What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Protection from light is also recommended. Avoid storing it near incompatible materials such as strong oxidizing agents, strong bases, and metals.[2]
3. How can I safely handle and weigh this compound?
Always handle this compound in a chemical fume hood to avoid inhalation of any dust or fumes.[2] Use compatible tools (e.g., stainless steel or glass) for weighing and transfer. Avoid creating dust. After handling, wash hands thoroughly.
4. What are the potential decomposition products of this compound?
Upon combustion or thermal decomposition, chlorinated organic acids can produce hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]
5. What solvents are suitable for dissolving this compound?
Data Presentation
Table 1: General Handling and Storage Recommendations for Chlorinated Carboxylic Acids
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place (e.g., room temperature or refrigerated at 2-8°C for enhanced stability) | To minimize thermal degradation.[1][2] |
| Atmosphere | Inert atmosphere for long-term storage is a good practice | To prevent oxidation and hydrolysis.[2] |
| Container | Tightly sealed, amber glass bottle | To protect from moisture and light.[1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, metals | To prevent hazardous reactions.[2] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | To prevent skin and eye contact. |
| Handling Area | Chemical fume hood or well-ventilated area | To avoid inhalation of dust or vapors.[2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Safety Precautions: Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Material and Equipment:
-
This compound
-
Analytical balance
-
Volumetric flask (Class A)
-
Appropriate solvent (e.g., DMSO, Ethanol, or as determined by your experimental needs)
-
Spatula and weighing paper/boat
-
Pipettes
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired concentration in the final volume.
-
Tare the analytical balance with the weighing paper/boat.
-
Carefully weigh the calculated amount of this compound.
-
Transfer the weighed compound into the volumetric flask.
-
Add a portion of the solvent to the flask (approximately half of the final volume).
-
Swirl the flask gently to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution. Ensure the solution returns to room temperature before final dilution if any heat was generated.
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogeneous solution.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution under the recommended conditions (cool, dark, and tightly sealed).
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Safe handling workflow for this compound.
References
Validation & Comparative
A Comparative Guide to 2,3-Dichloroisobutyric Acid and Other Chlorinated Aliphatic Acids for Researchers and Drug Development Professionals
An objective comparison of the performance of 2,3-Dichloroisobutyric acid with other chlorinated aliphatic acids, supported by established experimental data for analogous compounds and detailed methodologies for future comparative studies.
Introduction
Chlorinated aliphatic acids are a class of molecules that have garnered significant interest in the scientific community, particularly in the fields of drug discovery and metabolic research. Their structural simplicity belies a range of biological activities, with some members of this class showing potential as therapeutic agents. This guide provides a comparative overview of this compound and other chlorinated aliphatic acids, with a focus on Dichloroacetic acid (DCA) as a well-characterized example. Due to the limited publicly available data on the biological activity of this compound, this document serves as a framework for researchers, outlining the necessary experimental protocols and data presentation formats to facilitate a direct comparison once such data is generated.
Comparative Landscape of Chlorinated Aliphatic Acids
Dichloroacetic Acid (DCA): A Case Study
DCA is a small molecule that has been investigated for its potential in cancer therapy.[1] Its primary mechanism of action involves the inhibition of pyruvate dehydrogenase kinase (PDK), a key enzyme in cellular metabolism.[2][3] By inhibiting PDK, DCA promotes the activity of the pyruvate dehydrogenase (PDH) complex, leading to a metabolic shift from glycolysis to oxidative phosphorylation.[3][4] This can induce apoptosis in cancer cells, which often rely on aerobic glycolysis (the Warburg effect) for proliferation.[1][2]
Quantitative Data Comparison
To facilitate a direct and objective comparison, all quantitative data should be summarized in a clearly structured table. The following table presents known half-maximal inhibitory concentration (IC50) values for Dichloroacetic Acid (DCA) in various cancer cell lines. This table serves as a template for how data for this compound and other chlorinated aliphatic acids should be presented as it becomes available through experimentation.
| Compound | Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| Dichloroacetic Acid (DCA) | MeWo | Melanoma | Growth Inhibition | 13.3 mM | [5] |
| Dichloroacetic Acid (DCA) | A375 | Melanoma | Growth Inhibition | 14.9 mM | [5] |
| Dichloroacetic Acid (DCA) | SK-MEL-2 | Melanoma | Growth Inhibition | >100 mM | [5] |
| Dichloroacetic Acid (DCA) | SK-MEL-28 | Melanoma | Growth Inhibition | >100 mM | [5] |
| Dichloroacetic Acid (DCA) | Panel of 54 NSCLC cell lines | Non-Small Cell Lung Cancer | Growth Inhibition | >2 mM | [6] |
| Dichloroacetic Acid (DCA) | BT474, MCF-7, MDA-MB231, MDA-MB468, SKBR3, T47D | Breast Cancer | Cytotoxicity (MTS) | 20 mM - 30 mM | [2] |
| Dichloroacetic Acid (DCA) | HGG stem cells | High-Grade Glioma | Cell Survival/Viability | 15–40 mM | [7] |
| Dichloroacetic Acid (DCA) | Immortalized human glioma cell lines | Glioma | Cell Survival/Viability | 20–28 mM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols for key cytotoxicity and mechanistic assays are provided to guide researchers in generating comparative data for this compound and other chlorinated aliphatic acids.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effects of a compound on cell proliferation and survival.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.[8]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, DCA) in a complete cell culture medium. Replace the existing medium with the medium containing the test compounds.[9]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[8]
-
b) Neutral Red Uptake (NRU) Assay
-
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[11][12]
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Neutral Red Incubation: After the treatment period, replace the medium with a medium containing neutral red and incubate for approximately 2-3 hours.[11][13]
-
Washing and Destaining: Wash the cells to remove excess dye and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.[11]
-
Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.[12]
-
Data Analysis: Calculate the percentage of viable cells compared to the control.
-
c) Lactate Dehydrogenase (LDH) Assay
-
Principle: This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[14][15]
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, collect a sample of the cell culture supernatant.[15]
-
LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction, which results in a colored or fluorescent product.[14][15]
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed to achieve maximum release.[16]
-
Mechanistic Assays
These assays help to elucidate the underlying biological pathways through which the compounds exert their effects.
a) Pyruvate Dehydrogenase Kinase (PDK) Inhibition Assay
-
Principle: This in vitro assay measures the ability of a compound to inhibit the activity of purified PDK enzymes.[17][18]
-
Protocol:
-
Reagent Preparation: Prepare solutions of recombinant PDK enzyme, the pyruvate dehydrogenase (PDH) complex (as the substrate), and ATP.[17]
-
Reaction Setup: In a multi-well plate, combine the PDK enzyme, PDH complex, and the test compound at various concentrations.[17]
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period.[17]
-
Detection: Measure the amount of ADP produced (indicating kinase activity) using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).[17]
-
Data Analysis: Calculate the percentage of PDK inhibition for each compound concentration and determine the IC50 value.[17]
-
Mandatory Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were created using the DOT language.
Caption: Mechanism of Action of Dichloroacetic Acid (DCA).
Caption: Experimental Workflow for Comparative Cytotoxicity Analysis.
Conclusion
This guide provides a comprehensive framework for the comparative analysis of this compound and other chlorinated aliphatic acids. While a direct comparison is currently hindered by the lack of specific data for this compound, the detailed information on Dichloroacetic acid (DCA) serves as a crucial reference point. The provided experimental protocols and data presentation formats are intended to guide researchers in generating the necessary data to perform a robust and objective comparison. By following these standardized methodologies, the scientific community can build a clearer understanding of the structure-activity relationships within this class of compounds, ultimately facilitating the identification and development of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Advances in the therapeutic applications of dichloroacetate as a metabolic regulator: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dcaguide.org [dcaguide.org]
- 5. researchgate.net [researchgate.net]
- 6. Dichloroacetate should be considered with platinum-based chemotherapy in hypoxic tumors rather than as a single agent in advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Glucose Metabolism of Cancer Cells with Dichloroacetate to Radiosensitize High-Grade Gliomas [mdpi.com]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. benchchem.com [benchchem.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. qualitybiological.com [qualitybiological.com]
- 12. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 13. researchgate.net [researchgate.net]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. cellbiologics.com [cellbiologics.com]
- 17. benchchem.com [benchchem.com]
- 18. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Herbicidal Efficacy of Haloalkanoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal performance of haloalkanoic acids, a prominent class of herbicides. Focusing primarily on the widely used synthetic auxins such as 2,4-D, dicamba, and mecoprop, this document synthesizes experimental data to elucidate their relative efficacy and mechanisms of action. The information is intended to support research and development efforts in the field of weed management.
Data Presentation: Comparative Herbicidal Efficacy
The herbicidal effectiveness of haloalkanoic acids is dependent on the specific compound, the target weed species, and environmental conditions. The following table summarizes quantitative data from various studies, showcasing the dose required for significant weed control. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Herbicide | Weed Species | Efficacy Metric | Value | Reference |
| 2,4-D | Amaranthus palmeri (Palmer amaranth) | C₉₅ (g ae/ha)¹ | 530 | |
| Commelina benghalensis (Benghal dayflower) | C₉₅ (g ae/ha)¹ | 480 | ||
| Conyza bonariensis (Hairy fleabane) | C₉₅ (g ae/ha)¹ | >1008 | ||
| Ipomoea lacunosa (Pitted morningglory) | C₉₅ (g ae/ha)¹ | 650 | ||
| Ambrosia trifida (Giant ragweed) | C₉₅ (g ae/ha)¹ | >1008 | ||
| Dicamba | Amaranthus palmeri (Palmer amaranth) | C₉₅ (g ae/ha)¹ | 620 | |
| Commelina benghalensis (Benghal dayflower) | C₉₅ (g ae/ha)¹ | >1008 | ||
| Conyza bonariensis (Hairy fleabane) | C₉₅ (g ae/ha)¹ | 380 | ||
| Ipomoea lacunosa (Pitted morningglory) | C₉₅ (g ae/ha)¹ | 590 | ||
| Ambrosia trifida (Giant ragweed) | C₉₅ (g ae/ha)¹ | 450 | ||
| Mecoprop (MCPP) | Various broadleaf weeds | General Efficacy | Effective against chickweed and clovers |
¹ C₉₅: Dose in grams of acid equivalent per hectare required to achieve 95% control of the target weed. Data from greenhouse dose-response studies.
Mechanism of Action: Synthetic Auxins
Haloalkanoic acids like 2,4-D, dicamba, and mecoprop are classified as synthetic auxins (WSSA Group 4). They function by mimicking the natural plant hormone indole-3-acetic acid (IAA). Unlike endogenous IAA, these synthetic auxins are not readily metabolized by plants, leading to a persistent and overwhelming hormonal signal.
This hormonal overload disrupts the plant's normal growth and development. The herbicides are absorbed through the leaves and roots and accumulate in the meristematic tissues, the sites of active cell division and growth. This accumulation leads to uncontrolled and disorganized cell division and elongation, resulting in characteristic symptoms such as twisting of stems and leaves (epinasty), leaf cupping, and ultimately, plant death due to the disruption of vascular tissues and metabolic exhaustion.
The selectivity of these herbicides for broadleaf weeds over grasses is largely attributed to differences in their vascular structure and their ability to metabolize the synthetic auxins.
A Comparative Guide to the Quantitative Analysis of 2,3-Dichloroisobutyric Acid in Plant Tissues
The primary analytical challenges in quantifying acidic herbicides in complex plant matrices include efficient extraction, removal of interfering substances, and sensitive detection. The two principal analytical platforms for this purpose are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry.
Comparison of Analytical Methodologies
The selection of an appropriate analytical method depends on factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a comparison of suitable methods based on established protocols for related compounds.
| Method | Principle | Typical Performance | Advantages | Disadvantages |
| GC-ECD | Gas Chromatography with Electron Capture Detection. Requires derivatization of the acidic analyte to a volatile ester. | LOD: ~0.01 ppm[1] Recovery: 89.7-109.4%[1] Linearity: Good for quantitative purposes | High sensitivity for halogenated compounds. Cost-effective detection. | Requires a derivatization step which can be time-consuming and introduce variability. |
| GC-MS | Gas Chromatography coupled with Mass Spectrometry. Also requires derivatization. | LOD: 0.05-0.5 ng injected[2] Recovery: >92%[2] Linearity: Excellent, with high specificity | Provides structural confirmation, leading to high confidence in results.[3] Highly selective. | Derivatization is necessary. Instrumentation can be more expensive than GC-ECD. |
| UPLC-MS/MS | Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry. | LOD: 0.0001-0.008 mg/kg[4] Recovery: 69.8-120%[4] Linearity: R² > 0.993[4] | High sensitivity and selectivity. No derivatization required. Suitable for multi-residue analysis.[4][5] | Matrix effects can be a significant issue. Higher initial instrument cost. |
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet Detection. | Suitable for higher concentrations. | Simpler instrumentation. Direct analysis without derivatization is possible.[6] | Lower sensitivity and selectivity compared to MS-based methods, making it unsuitable for trace residue analysis in complex matrices.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are representative protocols adapted from methods for Dalapon and other acidic herbicides.
Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)
This method is based on the well-established procedure for Dalapon analysis in sugarcane and is suitable for sensitive and selective quantification of halogenated compounds.[1]
1. Sample Preparation and Extraction:
-
Homogenize 10 g of the plant tissue sample.
-
Extract the sample with a sulfuric acid solution.
-
Perform a liquid-liquid partition extraction with diethyl ether in the presence of NaCl.
2. Derivatization (Esterification):
-
Evaporate the diethyl ether extract.
-
Add a 10% H2SO4 solution in methanol to the residue.
-
Heat the mixture to convert the 2,3-Dichloroisobutyric acid to its methyl ester.[1]
3. Clean-up:
-
Add a 10% sodium sulfate solution to the reaction mixture.
-
Extract the methyl ester into an organic solvent like hexane.
4. GC-ECD Analysis:
-
Column: DB-1 or similar non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, ramp to 280 °C.
-
Detector Temperature: 300 °C.
-
Carrier Gas: Nitrogen or Helium.
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This modern approach, often utilizing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, offers high throughput and excellent sensitivity for a wide range of acidic herbicides.[4]
1. Sample Preparation (QuEChERS):
-
Weigh 5-10 g of homogenized plant tissue into a centrifuge tube.
-
Add acidified acetonitrile and internal standards.
-
Add magnesium sulfate (MgSO4) and sodium chloride (NaCl) and shake vigorously.
-
Centrifuge the sample.
2. Dispersive Solid-Phase Extraction (dSPE) Clean-up:
-
Take an aliquot of the supernatant from the previous step.
-
Add a mixture of MgSO4, and sorbents like Primary Secondary Amine (PSA) and C18. For pigmented samples, Graphitized Carbon Black (GCB) may be included.
-
Vortex and centrifuge.
3. UPLC-MS/MS Analysis:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small amount of formic acid or ammonium formate.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
Logical Relationship for Method Selection
The choice between these methods involves a trade-off between various factors. The following diagram illustrates a decision-making pathway.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Determination of the herbicides frenock and dalapon in soil and river water by mass fragmentography - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
Navigating the Data Gap: The Challenge of Assessing 2,3-Dichloroisobutyric Acid Cross-Reactivity in Biological Assays
A comprehensive review of publicly available scientific literature reveals a significant lack of data on the biological activity and cross-reactivity of 2,3-Dichloroisobutyric acid in assays relevant to researchers, scientists, and drug development professionals. While the compound has a known application in agriculture, its effects and potential for off-target interactions in pharmacological or toxicological models remain largely unexplored. This guide addresses the current state of knowledge and the resulting inability to provide a detailed comparative analysis of its cross-reactivity.
The primary documented use of a salt of this acid, Sodium 2,3-dichloro-2-methylpropionate, is as a plant gametocide.[1] This chemical is utilized to induce male sterility in plants, a process that facilitates the production of hybrid seeds.[1] However, the precise molecular signaling pathways governing this activity in plants have not been fully detailed.[1]
Crucially for the target audience, there is no readily available information on the performance of this compound in common biological assays used for drug screening, target validation, or toxicity profiling. Consequently, data regarding its cross-reactivity with unintended biological targets is absent from the scientific record. This information is paramount for evaluating a compound's specificity and potential for adverse effects.
The Uncharted Territory of Cross-Reactivity
The absence of experimental data makes it impossible to construct a comparative guide on the cross-reactivity of this compound. Such a guide would necessitate quantitative data from various assays, which is currently unavailable.
To illustrate the type of information required and the structure of the requested analysis, a hypothetical experimental workflow for assessing compound cross-reactivity is presented below. It is important to emphasize that the following diagram and protocol are generalized examples and do not represent actual experiments performed with this compound.
Caption: A generalized workflow for assessing the cross-reactivity of a chemical compound.
Hypothetical Experimental Protocol for Cross-Reactivity Screening
The following is a generalized protocol that could be used to assess the cross-reactivity of a compound. This is a standard methodology and has not been applied to this compound based on available literature.
Objective: To identify and characterize the off-target interactions of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
A panel of purified enzymes or receptors (e.g., kinases, phosphatases, GPCRs)
-
Relevant substrates and cofactors for each assay
-
Appropriate buffer solutions
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, absorbance)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.
-
Assay Setup: In a microplate, combine the assay buffer, the enzyme or receptor of interest, and the appropriate substrate.
-
Compound Addition: Add the test compound from the dilution series to the assay wells. Include positive and negative controls.
-
Incubation: Incubate the microplate at a controlled temperature for a specific period to allow for any interactions to occur.
-
Signal Detection: Measure the enzymatic activity or binding affinity using a plate reader.
-
Data Analysis: Calculate the percent inhibition or activation for each concentration of the test compound. Determine IC50 or EC50 values for any observed off-target interactions.
Due to the lack of published data on the biological effects of this compound beyond its role as a plant gametocide, a meaningful comparison with alternative compounds and the creation of data tables are not possible at this time. Further research is required to elucidate the pharmacological and toxicological profile of this compound to understand its potential for cross-reactivity in biological systems.
References
Comparative Guide to the Characterization of 2,3-Dichloroisobutyric Acid Synthesis Product
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the structure of the 2,3-Dichloroisobutyric acid synthesis product. It includes a primary synthesis route, an alternative synthesis for a key isomer, and detailed analytical protocols for structural verification and purity assessment. Experimental data is presented for easy comparison, and key workflows are visualized.
I. Synthesis Methodologies
The synthesis of this compound can be challenging due to the potential for the formation of isomeric byproducts. Below are two potential synthetic routes. The first is a direct approach via free-radical chlorination, which is likely to produce a mixture of products. The second is a more controlled synthesis of a potential isomeric impurity, 3,3-Dichloroisobutyric acid, for comparative analytical purposes.
A. Primary Synthesis: Free-Radical Chlorination of Isobutyric Acid
This method involves the direct chlorination of isobutyric acid, which proceeds via a free-radical mechanism. This approach is expected to yield a mixture of monochlorinated and dichlorinated products, including the desired this compound.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, place isobutyric acid (1.0 mol). The flask should be placed in a water bath to control the temperature.
-
Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.02 mol).
-
Chlorination: While stirring and irradiating with a UV lamp, bubble chlorine gas (Cl₂) through the mixture at a controlled rate. Maintain the reaction temperature at 60-70 °C. Monitor the reaction progress by gas chromatography (GC) to observe the formation of chlorinated products.
-
Workup: Once the desired level of dichlorination is achieved (this may require optimization), stop the chlorine flow and cool the reaction mixture to room temperature. Purge the system with nitrogen to remove any residual chlorine and HCl gas.
-
Purification: The crude product mixture can be purified by fractional distillation under reduced pressure to separate the unreacted starting material, monochlorinated isomers, and the desired this compound.
B. Alternative Synthesis: 3,3-Dichloroisobutyric Acid
For comparative analysis, the synthesis of a potential isomer, 3,3-Dichloroisobutyric acid, is useful. A possible route involves the haloform reaction on a suitable precursor.
Experimental Protocol:
-
Preparation of Precursor: Start with a suitable precursor like 4-methylpentan-2-one. Oxidation of the terminal methyl group can lead to the corresponding carboxylic acid, which upon further reaction can yield the desired product. A more direct, though multi-step, approach could involve the synthesis of 3,3-dichlorobutan-1-ol and its subsequent oxidation to the carboxylic acid.
-
Oxidation: A common method for oxidizing a primary alcohol to a carboxylic acid is by using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. The reaction is typically performed in an acidic or basic solution.
-
Workup and Purification: After the reaction is complete, the product is worked up by acidification (if the reaction was in a basic medium) followed by extraction with an organic solvent. The solvent is then removed, and the crude product can be purified by crystallization or distillation.
II. Structural Confirmation and Data Presentation
Confirming the structure of the synthesized this compound and distinguishing it from its isomers and byproducts requires a combination of spectroscopic techniques.
A. Spectroscopic Data Comparison
The following tables summarize the expected and reported spectroscopic data for this compound and its potential isomers/byproducts.
Table 1: ¹H NMR Data (Predicted and Experimental)
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | ~1.8 (s, 3H, -CH₃), ~4.0 (s, 2H, -CH₂Cl) |
| 3,3-Dichloroisobutyric acid | ~2.0 (s, 3H, -CH₃), ~3.5 (s, 2H, -CH₂-) |
| 2-Chloroisobutyric acid | ~1.7 (s, 6H, -C(CH₃)₂) |
| 3-Chloroisobutyric acid | ~1.4 (d, 3H, -CH(CH₃)-), ~3.0 (m, 1H, -CH(CH₃)-), ~3.7 (d, 2H, -CH₂Cl) |
Table 2: ¹³C NMR Data (Predicted)
| Compound | Carbon Chemical Shifts (ppm) |
| This compound | ~25 (-CH₃), ~50 (-CH₂Cl), ~70 (-C(Cl)-), ~175 (-COOH) |
| 3,3-Dichloroisobutyric acid | ~28 (-CH₃), ~45 (-CH₂-), ~85 (-CCl₂-), ~178 (-COOH) |
| 2-Chloroisobutyric acid | ~28 (-C(CH₃)₂), ~65 (-C(Cl)-), ~180 (-COOH) |
| 3-Chloroisobutyric acid | ~18 (-CH₃), ~40 (-CH-), ~48 (-CH₂Cl), ~176 (-COOH) |
Table 3: Infrared (IR) Spectroscopy Data (Expected)
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| All Carboxylic Acids | 2500-3300 (broad, O-H stretch), 1700-1725 (strong, C=O stretch) |
| Chlorinated Alkanes | 600-800 (C-Cl stretch) |
Table 4: Mass Spectrometry Data (Expected Fragmentation)
| Compound | Expected Molecular Ion (M⁺) and Key Fragments (m/z) |
| Dichloroisobutyric acids | M⁺ with characteristic isotopic pattern for two chlorine atoms. Fragments corresponding to loss of Cl, COOH, and combinations thereof. |
| Monochloroisobutyric acids | M⁺ with characteristic isotopic pattern for one chlorine atom. Fragments corresponding to loss of Cl, COOH. |
B. Detailed Analytical Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum. The number of signals, their chemical shifts, splitting patterns, and integration will provide information about the different types of protons and their connectivity.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The number of signals will indicate the number of unique carbon environments. The chemical shifts will help identify the types of carbon atoms (e.g., alkyl, attached to a halogen, carbonyl).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.
-
Analysis: Acquire the IR spectrum. The presence of a broad absorption in the 2500-3300 cm⁻¹ region and a strong absorption around 1700-1725 cm⁻¹ will confirm the carboxylic acid functional group. The C-Cl stretching vibrations in the fingerprint region (600-800 cm⁻¹) will confirm the presence of chlorine atoms.
3. Mass Spectrometry (MS)
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separating the components of the reaction mixture and obtaining individual mass spectra.
-
Analysis: The mass spectrum will show the molecular ion peak, which can be used to determine the molecular weight of the compound. The isotopic pattern of the molecular ion peak will confirm the number of chlorine atoms in the molecule (a 3:1 ratio for M⁺ and M+2 for one chlorine, and a 9:6:1 ratio for M⁺, M+2, and M+4 for two chlorines). The fragmentation pattern will provide further structural information.
III. Visualizations
Synthesis and Analysis Workflows
enantioselective analysis of chlorinated carboxylic acids
A Comparative Guide to the Enantioselective Analysis of Chlorinated Carboxylic Acids
For researchers, scientists, and professionals in drug development, the accurate enantioselective analysis of chiral chlorinated carboxylic acids is paramount. These compounds, frequently found in herbicides and as pharmaceutical intermediates, exhibit enantiomers with potentially differing biological activities and toxicities. This guide provides an objective comparison of the primary analytical techniques used for their chiral separation: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical technique for the depends on factors such as the analyte's volatility, the complexity of the sample matrix, and the required sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC)
HPLC with chiral stationary phases (CSPs) is a powerful and widely used method for the direct separation of enantiomers without derivatization. Polysaccharide-based and cyclodextrin-based CSPs are particularly effective for chlorinated carboxylic acids.
Gas Chromatography (GC)
GC offers high resolution but requires derivatization to increase the volatility and thermal stability of the carboxylic acids. Common derivatization strategies include esterification to form methyl esters or reaction with silylating agents.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent. Chiral selectors, typically cyclodextrins, are added to the background electrolyte to achieve enantiomeric resolution.
Data Presentation: A Comparative Overview
The following tables summarize the performance of different analytical methods for the enantioselective analysis of common chlorinated carboxylic acids.
Table 1: HPLC Enantioseparation of Dichlorprop and Mecoprop
| Analyte | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Analysis Time (min) | Limit of Detection (LOD) |
| Dichlorprop | Nucleodex-α-PM (permethylated α-cyclodextrin) | 70% (v/v) Methanol / 30% (v/v) 50 mM NaH2PO4 (pH 3.0) | (R)- vs. (S)-: Not specified, but baseline separated | (R)-: 6.7, (S)-: 8.6 | 0.1 µM[1] |
| Dichlorprop | CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90/10/0.1) | 2.81 | ~4.3 | Not Specified[2] |
| Mecoprop | CHIRALPAK® IM (immobilized cellulose tris(3-chloro-4-methylphenylcarbamate)) | Hexane / Dichloromethane / Ethanol / Trifluoroacetic Acid (varied compositions) | Up to ~2.5 (optimized) | < 10 | Not Specified[3] |
| Mecoprop | Permethylated α-cyclodextrin | Isocratic (details not specified) | Not Specified | Not Specified | LOQ: 1 ng/L (in water)[4] |
Table 2: GC Enantioseparation of Chlorinated Carboxylic Acid Methyl Esters
| Analyte (as Methyl Ester) | Chiral Column | Temperature Program | Retention Time (min) | Alpha (α) |
| 2-Chloropropionic acid | Cyclodextrin-based (20m x 0.25mm) | 42°C Isothermal | 6.0 | 2.12[5] |
| Dichlorprop | Cyclodextrin-based (20m x 0.25mm) | 125°C Isothermal | 21.4 | 1.05[5] |
| Dichlorprop | Cyclodextrin-based (30m x 0.25mm) | 130°C Isothermal | 34.9 | 1.04[5] |
| Mecoprop | Cyclodextrin-based (20m x 0.25mm) | 115°C Isothermal | 19.4 | 1.06[5] |
| Mecoprop | Cyclodextrin-based (30m x 0.25mm) | 130°C Isothermal | 22.8 | 1.05[5] |
Table 3: CE Enantioseparation of Dichlorprop and Mecoprop
| Analyte | Chiral Selector | Background Electrolyte | Limit of Detection (LOD) |
| Dichlorprop | Highly Sulphated β-Cyclodextrin | 20 mmol Ammonium Formate (pH 3) | 0.14 ppm[6] |
| Mecoprop | Highly Sulphated β-Cyclodextrin | 20 mmol Ammonium Formate (pH 3) | 0.14 ppm[6] |
Experimental Protocols: Detailed Methodologies
HPLC Method for Dichlorprop Enantioseparation
This protocol is based on the separation using a permethylated α-cyclodextrin column.[1]
-
Sample Preparation: Dissolve the dichlorprop sample in the mobile phase to a suitable concentration.
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
GC-MS Method for Mecoprop Enantioseparation (after Derivatization)
This protocol involves the esterification of mecoprop to its methyl ester prior to GC analysis.[7]
-
Derivatization (Methyl Esterification):
-
To the mecoprop sample, add methanol and a catalytic amount of a strong acid (e.g., acetyl chloride or sulfuric acid).
-
Heat the mixture (e.g., at 60°C) for a specified time to ensure complete conversion to the methyl ester.
-
After cooling, neutralize the excess acid and extract the mecoprop methyl ester into an organic solvent (e.g., hexane).
-
Dry the organic extract over anhydrous sodium sulfate and concentrate to the desired volume.
-
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Chromatographic Conditions:
-
Chiral Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEX series).[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature program is used to achieve separation of the enantiomers. For example, hold at an initial temperature, then ramp to a final temperature.
-
Injector: Split/splitless injector at an elevated temperature (e.g., 250°C).
-
MS Detection: Electron ionization (EI) mode, scanning a suitable mass range or using selected ion monitoring (SIM) for enhanced sensitivity.
-
CE Method for Dichlorprop and Mecoprop Enantioseparation
This protocol utilizes cyclodextrins as chiral selectors in the background electrolyte.[6][9]
-
Sample Preparation: Dissolve the sample containing dichlorprop and/or mecoprop in the background electrolyte or a compatible solvent.
-
CE System: A standard capillary electrophoresis instrument with a UV detector.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d.).
-
Background Electrolyte (BGE): An acidic buffer, such as 20 mmol ammonium formate at pH 3, containing a chiral selector.[6]
-
Chiral Selector: Highly sulphated β-cyclodextrin is added to the BGE at an optimized concentration.[6]
-
Voltage: A high voltage (e.g., 10-30 kV) is applied across the capillary.
-
Detection: UV detection at a wavelength where the analytes absorb (e.g., 230 nm).
-
Visualizations: Workflow and Pathways
Caption: General workflow for the .
This guide provides a foundational understanding of the common techniques for the . The selection of the optimal method will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. For method development, it is recommended to screen various chiral selectors and optimize the analytical conditions to achieve the desired separation performance.
References
- 1. Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.daicelchiral.com [search.daicelchiral.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. Optimization of the cyclodextrin-assisted capillary electrophoresis separation of the enantiomers of phenoxyacid herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of 2,3-Dichloroisobutyric Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and evaluating inter-laboratory comparisons for the analysis of 2,3-Dichloroisobutyric acid. In the absence of published round-robin results for this specific analyte, this document outlines the critical performance parameters, standardized experimental protocols, and logical workflows necessary for ensuring analytical method consistency and reliability across different laboratories. Such comparisons are essential for method validation, quality control, and ensuring data integrity in research and development settings.
Data Presentation: A Framework for Comparison
Effective inter-laboratory comparison hinges on the clear and standardized reporting of quantitative performance data. The following table presents a hypothetical comparison of two common analytical techniques across three laboratories. This structure serves as a template for presenting results from a real-world study, allowing for easy assessment of method performance and inter-laboratory variability.
Table 1: Hypothetical Inter-Laboratory Performance for this compound Analysis
| Performance Parameter | Method | Laboratory A | Laboratory B | Laboratory C | Mean | Inter-Lab RSD (%) |
| Accuracy (% Recovery) | GC-MS | 98.5% | 101.2% | 99.3% | 99.7% | 1.37% |
| LC-MS/MS | 100.5% | 99.8% | 101.1% | 100.5% | 0.65% | |
| Precision (Repeatability, %RSD) | GC-MS | 1.8% | 2.1% | 1.5% | 1.8% | 16.7% |
| LC-MS/MS | 1.2% | 1.5% | 1.1% | 1.3% | 16.0% | |
| Precision (Reproducibility, %RSD) | GC-MS | 3.5% | 4.2% | 3.1% | 3.6% | 15.4% |
| LC-MS/MS | 2.5% | 2.9% | 2.2% | 2.5% | 14.3% | |
| Limit of Detection (LOD) (ng/mL) | GC-MS | 5.0 | 4.5 | 5.5 | 5.0 | 10.0% |
| LC-MS/MS | 1.0 | 0.8 | 1.2 | 1.0 | 20.0% | |
| Limit of Quantification (LOQ) (ng/mL) | GC-MS | 15.0 | 13.5 | 16.5 | 15.0 | 10.0% |
| LC-MS/MS | 3.0 | 2.5 | 3.5 | 3.0 | 16.7% | |
| Linearity (r²) | GC-MS | 0.998 | 0.997 | 0.999 | 0.998 | - |
| LC-MS/MS | 0.999 | 0.999 | 0.999 | 0.999 | - |
Note: Data are hypothetical and for illustrative purposes. RSD = Relative Standard Deviation; r² = Coefficient of Determination.
Experimental Protocols
Detailed and harmonized protocols are mandatory for a successful inter-laboratory study. Below are representative methodologies for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: GC-MS Analysis with Derivatization
This method is suitable for volatile and semi-volatile compounds. Derivatization is typically required for polar carboxylic acids to improve their chromatographic behavior.
-
Sample Preparation & Derivatization:
-
To 100 µL of sample (e.g., plasma, reaction mixture), add a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform a liquid-liquid extraction with a water-immiscible solvent (e.g., methyl tert-butyl ether) after acidification.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatization agent. A common choice for carboxylic acids is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the acid to a more volatile silyl ester.
-
Heat the mixture at 60-80°C for 30 minutes to ensure complete derivatization.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 250°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte and internal standard for enhanced sensitivity and specificity.
-
Protocol 2: LC-MS/MS Analysis
This method offers high sensitivity and specificity, often without the need for derivatization, making it suitable for complex biological matrices.
-
Sample Preparation:
-
To 100 µL of sample, add an internal standard.
-
Perform a protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).
-
-
Instrumentation & Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using at least two specific precursor-product ion transitions for the analyte and one for the internal standard.
-
Visualized Workflows and Logic
Diagrams are crucial for visualizing complex processes. The following have been generated using Graphviz to illustrate key workflows in an inter-laboratory study.
A Comparative Guide to Assessing the Purity of Commercial 2,3-Dichloroisobutyric Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of commercial 2,3-Dichloroisobutyric acid, a halogenated carboxylic acid. The following sections detail the experimental protocols for four common analytical methods, present a comparative analysis of their performance, and include visualizations to clarify workflows and concepts.
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on various factors, including the desired level of accuracy, the nature of potential impurities, available instrumentation, and sample throughput. Here, we compare four widely used techniques: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration.
| Analytical Method | Principle | Sensitivity | Specificity | Sample Amount | Throughput | Key Advantages | Key Disadvantages |
| qNMR | Measures the concentration of a substance by comparing the integral of a specific resonance signal with that of a certified internal standard.[1][2] | Moderate to High | High | ~5-10 mg | Moderate | Provides structural information, non-destructive, highly accurate and precise.[2][3][4] | Requires a high-field NMR spectrometer, may not detect non-protonated impurities. |
| HPLC | Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5] | High | High | ~1-5 mg | High | Versatile for a wide range of compounds, can separate isomers.[6] | Requires method development, potential for co-elution of impurities. |
| GC-MS | Separates volatile compounds in the gas phase and identifies them based on their mass-to-charge ratio.[7] | Very High | Very High | <1 mg | High | Excellent for volatile and semi-volatile impurities, provides structural information.[8] | Requires derivatization for non-volatile compounds, potential for thermal degradation.[7] |
| Titration | Determines the concentration of an acid by reacting it with a standardized base.[9][10][11] | Low | Low | ~50-100 mg | Low | Simple, inexpensive, provides a measure of total acidity.[10][11] | Non-specific, will not distinguish between the target acid and other acidic impurities.[9] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Objective: To determine the absolute purity of this compound by comparing its ¹H NMR signal to that of a certified internal standard.
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
Analytical balance
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample and a similar amount of the certified internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete relaxation of the nuclei.
-
Process the spectrum, including phasing and baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Objective: To separate and quantify this compound and its potential impurities. A reverse-phase HPLC method is commonly employed for carboxylic acids.[6][12]
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or ammonium acetate buffer
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., 0.1% phosphoric acid or 0.01M ammonium acetate, pH 2.5).[6] The exact ratio will depend on the column and may require optimization. A common starting point is a gradient elution.
-
Standard Preparation: Prepare a stock solution of a this compound reference standard of known purity in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile and buffered water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm[6]
-
Column Temperature: 25 °C
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity by comparing the peak area of the analyte in the sample to the calibration curve. Impurities can be quantified as a percentage of the total peak area.
Objective: To identify and quantify volatile and semi-volatile impurities in the this compound sample. Derivatization is often necessary for carboxylic acids to increase their volatility.[7]
Materials:
-
This compound sample
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvent (e.g., dichloromethane)
-
GC-MS system
-
Capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
Accurately weigh a small amount of the this compound sample into a vial.
-
Add a suitable solvent and the derivatizing agent.
-
Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Mass Spectrometer: Operate in full scan mode to identify unknown impurities.
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the main peak corresponding to the derivatized this compound. Identify impurity peaks by comparing their mass spectra to spectral libraries (e.g., NIST). Quantify impurities based on their peak areas relative to the main component.
Objective: To determine the total acidic content of the this compound sample.
Materials:
-
This compound sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Burette, pipette, and flask
-
Solvent (e.g., deionized water or ethanol/water mixture)
Procedure:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in the chosen solvent.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized NaOH solution until a persistent faint pink color is observed.[11]
-
Record the volume of NaOH solution used.
-
Calculate the purity using the following formula:
Purity (%) = (V_NaOH * M_NaOH * MW_acid) / (m_sample) * 100
Where:
-
V_NaOH = Volume of NaOH solution used (in L)
-
M_NaOH = Molarity of NaOH solution
-
MW_acid = Molecular weight of this compound
-
m_sample = mass of the sample (in g)
-
Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway where this compound might be investigated.
Caption: Experimental workflow for purity assessment of this compound.
Caption: Hypothetical signaling pathway involving a potential target for this compound.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 5. Identity determination and purity testing [chemcon.com]
- 6. A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metbio.net [metbio.net]
- 8. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Separation of 2,3-Dichlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Detecting 2,3-Dichloroisobutyric Acid: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of 2,3-Dichloroisobutyric acid, a halogenated carboxylic acid, is crucial for various stages of research and quality control. This guide provides a comprehensive comparison of the primary analytical techniques employed for its detection: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). Due to the limited availability of validated performance data specifically for this compound, this guide leverages experimental data from closely related short-chain fatty acids and chlorinated compounds to provide a robust comparative framework.
Performance Characteristics at a Glance
The choice between GC-MS and HPLC-MS for the analysis of this compound hinges on factors such as required sensitivity, sample matrix, and throughput. The following table summarizes the typical performance characteristics of these methods, based on data from analogous compounds.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Limit of Detection (LOD) | Low pg range (estimated) | 1 - 7 ng/mL (for related short-chain fatty acids) |
| Limit of Quantification (LOQ) | 2 - 10 ng/g (for related organic acids)[1] | 3 - 19 ng/mL (for related short-chain fatty acids) |
| **Linearity (R²) ** | > 0.99 (typical for derivatized organic acids)[1] | > 0.99 (typical for organic acids) |
| Precision (RSD%) | < 15% (typical for derivatized dicarboxylic acids)[2] | < 15% (typical for related methods) |
| Accuracy (Recovery %) | 93 - 117% (for related organic acids)[1] | 80 - 120% (typical for related methods) |
| Throughput | Lower (derivatization step required) | Higher (often direct injection) |
| Sample Matrix Suitability | Volatile and semi-volatile compounds in various matrices | Wide range of polar and non-polar compounds in complex matrices |
| Derivatization | Generally required (esterification or silylation) | Not always necessary, but can enhance sensitivity |
In-Depth Look at Detection Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar nature and low volatility of this compound, derivatization is a mandatory step to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Experimental Protocol: GC-MS with Esterification Derivatization (Analogous Method)
This protocol is based on established methods for the analysis of short-chain carboxylic acids.
-
Sample Preparation (Extraction):
-
For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate.
-
For solid samples, an initial extraction with an appropriate solvent may be necessary, followed by cleanup steps to remove interfering matrix components.
-
-
Derivatization (Esterification with BF₃/Methanol):
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Add 200 µL of 14% Boron Trifluoride in methanol.
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling, add 1 mL of saturated sodium chloride solution and 200 µL of hexane.
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the methyl ester derivatives to a clean vial for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification to achieve lower detection limits.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a versatile technique that can often analyze polar compounds like this compound directly, without the need for derivatization. This simplifies sample preparation and can lead to higher throughput. Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity.
Experimental Protocol: HPLC-MS (Analogous Method)
This protocol is based on methods for the analysis of other short-chain fatty acids.
-
Sample Preparation:
-
For aqueous samples, filtration through a 0.22 µm filter may be sufficient.
-
For more complex matrices, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant is recommended.
-
Dilute the final extract with the initial mobile phase if necessary to ensure compatibility with the HPLC system.
-
-
HPLC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to elute the analyte. A typical gradient might be: 0-2 min, 5% B; 2-10 min, ramp to 95% B; 10-12 min, hold at 95% B; 12.1-15 min, return to 5% B and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Ion Source: Electrospray Ionization (ESI) in negative mode is typically preferred for carboxylic acids.
-
MS Analysis: Multiple Reaction Monitoring (MRM) for quantification, monitoring the transition from the precursor ion (M-H)⁻ to a characteristic product ion.
-
Method Comparison: A Logical Overview
The selection of an appropriate method depends on the specific requirements of the analysis. The following diagram illustrates the logical relationship and key differentiators between the two primary techniques.
Conclusion
Both GC-MS and HPLC-MS are highly capable techniques for the detection and quantification of this compound. GC-MS, with a mandatory derivatization step, is likely to offer superior sensitivity, reaching into the picogram range. This makes it an excellent choice for trace-level analysis. However, the additional sample preparation steps reduce throughput.
Conversely, HPLC-MS provides a more direct and higher-throughput approach, often without the need for derivatization. While its sensitivity may be slightly lower than that of GC-MS, it is generally sufficient for many applications and offers greater flexibility in handling complex sample matrices.
The ultimate choice of method will depend on the specific analytical challenge, including the required detection limits, the nature of the sample, and the desired sample throughput. Researchers should carefully consider these factors and may need to perform method validation for their specific matrix to ensure accurate and reliable results.
References
A Comparative Guide to the Metabolic Pathways of Haloacids in Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways of two common haloacids, monochloroacetic acid (MCA) and dichloroacetic acid (DCA), in plants. While direct comparative studies are limited, this document synthesizes available research to propose distinct metabolic routes and provides a framework for experimental investigation.
Introduction
Haloacids, such as monochloroacetic acid (MCA) and dichloroacetic acid (DCA), are environmental pollutants that can be taken up by plants. Understanding the metabolic fate of these compounds within plant systems is crucial for assessing their phytotoxicity, developing phytoremediation strategies, and for broader applications in agricultural and environmental sciences. Plants have evolved sophisticated detoxification mechanisms, primarily involving enzymatic transformation and conjugation, to cope with such xenobiotics. This guide outlines the likely metabolic pathways for MCA and DCA, supported by experimental evidence from related compounds and metabolic systems.
Proposed Metabolic Pathways
The metabolism of MCA and DCA in plants is thought to proceed through distinct initial detoxification steps, leading to intermediates that can be assimilated into central metabolism.
Monochloroacetic Acid (MCA) Metabolism
The primary proposed pathway for MCA detoxification in plants is through conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). This is analogous to the metabolism of other α-haloacids, such as fluoroacetate, which has been observed in plants like lettuce.
The proposed pathway is as follows:
-
Glutathione Conjugation: MCA is conjugated with GSH to form S-carboxymethylglutathione.
-
Peptidase Digestion: The S-carboxymethylglutathione is then sequentially broken down by peptidases to S-carboxymethylcysteine.
-
Further Metabolism: S-carboxymethylcysteine can be further metabolized, potentially entering sulfur metabolism or being sequestered in the vacuole.
Dichloroacetic Acid (DCA) Metabolism
The metabolism of DCA in plants is proposed to begin with dehalogenation by a haloacid dehalogenase (HAD) enzyme, producing glyoxylate. This is based on the known activity of HADs and evidence from microbial metabolism of DCA.
The proposed pathway is as follows:
-
Dehalogenation: DCA is hydrolyzed by a haloacid dehalogenase to produce glyoxylate and two chloride ions.
-
Glyoxylate Metabolism: Glyoxylate, a common plant metabolite, can then enter various pathways:
-
Transamination: Conversion to glycine.
-
Reduction: Reduction to glycolate.
-
Oxidation: Oxidation to oxalate.
-
Glyoxylate Cycle: In some tissues, it can be a key intermediate in the glyoxylate cycle for carbohydrate synthesis.
-
Comparative Summary of Metabolic Pathways
| Feature | Monochloroacetic Acid (MCA) | Dichloroacetic Acid (DCA) |
| Primary Detoxification Enzyme | Glutathione S-Transferase (GST) | Haloacid Dehalogenase (HAD) |
| Initial Metabolic Step | Glutathione Conjugation | Hydrolytic Dehalogenation |
| Initial Product | S-carboxymethylglutathione | Glyoxylate |
| Intermediate Metabolites | S-carboxymethylcysteine | Glycine, Glycolate, Oxalate |
| Entry into Central Metabolism | Indirect, likely through sulfur metabolism or sequestration | Direct entry of glyoxylate into photorespiration, glyoxylate cycle, or conversion to other organic acids |
| Potential for Bioaccumulation | Conjugates may be sequestered in the vacuole. | Intermediates are part of normal plant metabolism and are likely to be further metabolized. |
| Supporting Evidence | Analogy to fluoroacetate metabolism in plants.[1] | Presence of HADs in plants; microbial metabolism of DCA.[2] |
Experimental Protocols
To validate and quantify the proposed metabolic pathways, a combination of tracer studies, enzyme assays, and metabolomic analyses are required.
Experimental Workflow
Key Experimental Methodologies
1. Radiolabeled Tracer Studies
-
Objective: To trace the metabolic fate of MCA and DCA in plants.
-
Protocol:
-
Synthesize radiolabeled haloacids (e.g., ¹⁴C-MCA or ¹⁴C-DCA).
-
Expose plants (e.g., Arabidopsis thaliana seedlings in hydroponic culture) to a defined concentration of the radiolabeled compound for various time points.
-
Harvest plant tissues (roots and shoots separately) at each time point and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Extract metabolites using a suitable solvent system (e.g., methanol/water).
-
Separate the metabolites using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Thin-Layer Chromatography (TLC) followed by autoradiography.
-
Identify the radiolabeled metabolites by co-elution with authentic standards or by subsequent analysis with Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
2. Enzyme Assays
-
Objective: To measure the activity of key detoxification enzymes.
-
Protocol for Glutathione S-Transferase (GST) Activity:
-
Prepare a crude protein extract from plant tissues.
-
Set up a reaction mixture containing the protein extract, GSH, and MCA.
-
Monitor the conjugation reaction, for example, by measuring the depletion of GSH over time using a colorimetric assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
-
Protocol for Haloacid Dehalogenase (HAD) Activity:
-
Prepare a crude protein extract from plant tissues.
-
Incubate the protein extract with DCA.
-
Measure the release of chloride ions over time using a colorimetric method or an ion-selective electrode.
-
3. Metabolomic Analysis
-
Objective: To obtain a comprehensive profile of metabolic changes in response to haloacid exposure.
-
Protocol:
-
Expose plants to non-labeled MCA or DCA.
-
Harvest and extract metabolites as described for tracer studies.
-
Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Use bioinformatics tools to identify and quantify changes in the levels of known and unknown metabolites, comparing treated and untreated plants to identify potential intermediates and downstream products of the detoxification pathways.
-
Conclusion
The metabolic pathways of monochloroacetic acid and dichloroacetic acid in plants appear to be distinct, reflecting the versatility of plant detoxification systems. While MCA is likely detoxified via the glutathione conjugation pathway, DCA is probably metabolized through direct dehalogenation to glyoxylate. Further research, employing the experimental approaches outlined in this guide, is necessary to fully elucidate these pathways, quantify the metabolic fluxes, and understand the regulatory mechanisms involved. This knowledge will be invaluable for developing strategies to enhance plant tolerance to these environmental contaminants and for harnessing plant metabolic capabilities for bioremediation.
References
Safety Operating Guide
Proper Disposal of 2,3-Dichloroisobutyric Acid: A Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential safety and logistical information for the proper disposal of 2,3-Dichloroisobutyric acid, a halogenated carboxylic acid. The following procedures are designed for researchers, scientists, and drug development professionals to manage this hazardous waste stream effectively.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1][2] All handling of this substance and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[2] An emergency eyewash station and safety shower should be readily accessible.
In the event of a spill, contain the material to prevent it from spreading.[1][2] Absorb the spill with an inert material, such as vermiculite or sand, and collect it into a designated, labeled hazardous waste container.[1][2] Do not allow the chemical to enter drains or sewer systems.[1]
II. Waste Characterization and Segregation
This compound is classified as a halogenated organic acid.[3][4] As such, it must be segregated from non-halogenated chemical waste streams to ensure proper disposal.[3] Due to its acidic nature, it is likely to be corrosive, potentially falling under the RCRA waste code D002 for corrosive hazardous waste if its pH is less than or equal to 2.
| Property | Value | Source |
| Chemical Formula | C₄H₆Cl₂O₂ | PubChem |
| Molar Mass | 156.99 g/mol | PubChem |
| Appearance | Solid or Liquid | Varies by isomer and purity |
| RCRA Waste Code (Anticipated) | D002 (Corrosive) | EPA |
Table 1: Key Properties and Classification of this compound
III. Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound.
1. Waste Collection:
-
Collect waste this compound and any materials contaminated with it in a designated, leak-proof, and clearly labeled container.
-
The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
-
The label should clearly state "Hazardous Waste," "this compound," and list the associated hazards (e.g., "Corrosive," "Halogenated Organic Acid").
2. Neutralization (if required and permitted by institutional policy):
-
Caution: Neutralization of concentrated acids can be highly exothermic. This step should only be performed by trained personnel.
-
Dilute the acidic waste by slowly adding it to a large volume of cold water with constant stirring. Never add water to the acid.
-
Slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to the diluted acid solution while monitoring the pH.
-
Aim for a final pH between 6.0 and 8.0.
-
Even after neutralization, the resulting solution contains chlorinated organic compounds and must be disposed of as hazardous waste.
3. Final Disposal:
-
The collected and, if applicable, neutralized waste must be disposed of through a licensed hazardous waste disposal company.[1]
-
Methods of disposal may include controlled incineration at a permitted facility.[1]
-
Do not attempt to dispose of this chemical via the sanitary sewer system.[1]
-
Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.[5]
4. Container Decontamination:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water, if the acid is water-soluble, followed by a solvent like ethanol).
-
The rinsate from this process must be collected and disposed of as hazardous waste.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Figure 1: Disposal Workflow for this compound
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Dichloroisobutyric Acid
For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of 2,3-Dichloroisobutyric Acid
Immediate Safety and Personal Protective Equipment (PPE)
Due to its chemical structure, this compound should be treated as a corrosive material that can cause severe skin burns and eye damage. Inhalation of its vapors may also be harmful. Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the acid, which can cause irreversible eye damage. |
| Hand Protection | Butyl or Viton gloves. Nitrile gloves may offer limited protection for short-term contact. | Provides a barrier against skin contact. Butyl and Viton offer superior resistance to chlorinated organic compounds. Always double-glove. |
| Body Protection | Chemical-resistant laboratory coat, apron, and full-length pants. | Protects the skin from accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes the risk of inhaling corrosive and potentially toxic vapors. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary materials, including this compound, reaction vessels, and spill cleanup materials, inside the fume hood.
-
Don all required PPE before handling the chemical.
-
-
Handling :
-
Conduct all manipulations of this compound within the certified chemical fume hood.
-
Use compatible labware (e.g., borosilicate glass, PTFE). Avoid contact with incompatible materials such as strong bases, oxidizing agents, and metals, which could lead to vigorous or explosive reactions.[1]
-
When diluting, always add the acid slowly to the solvent. Never add solvent to the acid.
-
Keep containers of this compound tightly closed when not in use to prevent the escape of vapors.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that may have come into contact with the acid using a suitable neutralizing agent (e.g., a weak base like sodium bicarbonate solution), followed by a thorough water rinse.
-
Remove PPE carefully, avoiding contact with contaminated surfaces. Dispose of single-use PPE as hazardous waste.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a designated, clearly labeled, and compatible hazardous waste container.
-
The container must be made of a material resistant to chlorinated carboxylic acids (e.g., high-density polyethylene).
-
The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.
-
-
Storage :
-
Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Keep the container tightly closed except when adding waste.
-
-
Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
